4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
Description
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQBZDZLOKZGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401382 | |
| Record name | 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51660-11-8 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51660-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline. It is intended to serve as a technical resource for professionals engaged in medicinal chemistry, drug discovery, and related scientific fields.
Core Chemical and Physical Properties
This compound is a heterocyclic compound belonging to the quinazoline family of derivatives.[1] Its structure is notable for the presence of a chlorine atom at the 4-position, which serves as a reactive site for nucleophilic substitution, and a methylthio group at the 2-position. This compound is primarily recognized as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy.[2]
The fundamental properties of the compound are summarized in the table below.
| Property | Value |
| CAS Number | 51660-11-8 |
| Molecular Formula | C₉H₁₁ClN₂S |
| Molecular Weight | 214.72 g/mol |
| Boiling Point | 347.8°C at 760 mmHg |
| MDL Number | MFCD01568403 |
| Storage Conditions | 2-8°C, stored under inert gas |
Experimental Protocols
The following sections detail generalized experimental protocols applicable to the synthesis and characterization of this compound and related derivatives.
Synthesis Protocol: A General Approach
The synthesis of 5,6,7,8-tetrahydroquinazoline derivatives can be achieved through various methods, often involving the cyclocondensation of a suitable cyclohexanone precursor with an amidine-containing reagent.[3] The following is a representative, multi-step protocol adapted from general quinazoline synthesis methodologies.
Step 1: Synthesis of 2-thiourea-cyclohexene-1-carbonitrile
-
To a solution of 2-aminocyclohex-1-ene-1-carbonitrile in ethanol, add an equimolar amount of methyl isothiocyanate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the thiourea intermediate.
Step 2: Cyclization to form 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one
-
Dissolve the intermediate from Step 1 in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add a base, for example, sodium hydride (NaH), portion-wise at 0°C.
-
Allow the reaction to stir at room temperature for 8-12 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Chlorination and S-Methylation
-
Treat the product from Step 2 with a chlorinating agent such as phosphoryl chloride (POCl₃) to replace the 4-oxo group with a chlorine atom. This reaction is typically performed at reflux.
-
After chlorination, the resulting 4-chloro-2-mercapto derivative is reacted with a methylating agent like methyl iodide in the presence of a base (e.g., potassium carbonate) in a solvent like acetone to yield the final product, this compound.
-
Purify the final compound using column chromatography on silica gel.
Spectroscopic Characterization Protocols
To confirm the identity and purity of the synthesized compound, the following spectroscopic methods are generally employed.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard.
-
Record ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[4][5]
-
Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, analyze the sample as a thin film.
-
Obtain the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to functional groups (e.g., C-Cl, C-S, C=N, C-H).
-
-
Mass Spectrometry (MS) :
-
Acquire the mass spectrum using an instrument with an electron ionization (EI) source, typically at 70 eV.[4]
-
For precise mass determination, employ high-resolution mass spectrometry (HRMS).
-
Analyze the molecular ion peak (M⁺) to confirm the molecular weight and the fragmentation pattern to support the proposed structure.
-
Biological Context and Applications
Quinazoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][6]
This compound serves as a key building block in the synthesis of targeted therapeutics.[2] Its primary application is in the development of kinase inhibitors.[2] The chlorine atom at the C4 position is a key reactive handle, allowing for nucleophilic aromatic substitution (SₙAr) reactions with various amines to generate a library of 4-anilinoquinazoline derivatives.[6] These derivatives are designed to selectively bind to the active sites of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2]
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline CAS number 51660-11-8
An In-Depth Technical Guide to 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline (CAS: 51660-11-8)
A Core Intermediate for Drug Discovery and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.
Chemical and Physical Properties
This compound is a quinazoline derivative characterized by a chlorine atom at the 4-position, a methylthio group at the 2-position, and a saturated tetrahydro-pyrimidine ring.[1] These structural features make it a versatile intermediate for further chemical modifications.[2][3]
| Property | Value | Reference |
| CAS Number | 51660-11-8 | [2] |
| Molecular Formula | C₉H₁₁ClN₂S | [2] |
| Molecular Weight | 214.72 g/mol | [2] |
| Boiling Point | 347.8°C at 760 mmHg | [2] |
| Storage Conditions | 2-8°C, stored under inert gas | [2] |
Synthesis
A general workflow for the synthesis is proposed below:
References
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline molecular structure
An In-depth Technical Guide to 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. This compound is a key intermediate in the development of novel kinase inhibitors and other pharmacologically active agents.
Molecular Structure and Identifiers
This compound is a substituted quinazoline derivative with a tetrahydrogenated pyrimidine ring. Its core structure is a bicyclic heterocycle containing two nitrogen atoms.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 51660-11-8[1][2][3][4] |
| Molecular Formula | C₉H₁₁ClN₂S[1][3][4] |
| SMILES | CSC1=NC2=C(CCCC2)N=C1Cl |
| InChI Key | (Unavailable in search results) |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 214.72 g/mol | [3][4] |
| Boiling Point | 347.8 °C at 760 mmHg | [3][4] |
| Storage Conditions | Sealed in dry, 2-8°C | [2][3][4] |
Synthesis
General Synthetic Workflow
The synthesis likely involves a multi-step process starting from simpler precursors, leading to the formation of the tetrahydroquinazoline ring system, followed by chlorination and introduction of the methylthio group.
Caption: A plausible synthetic pathway for the target compound.
Hypothesized Experimental Protocol
Based on general procedures for quinazoline synthesis, a potential multi-step synthesis is proposed:
-
Step 1: Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one. This could be achieved through the cyclocondensation of a suitable cyclohexanone derivative with a guanidine salt in the presence of a base.
-
Step 2: Chlorination. The resulting quinazolinone would then be chlorinated at the 4-position, likely using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Step 3: Thionation and Methylation. The 2-position can be converted to a thiol, which is then methylated to introduce the methylthio group. This might involve reaction with a thiouronium salt followed by treatment with a methylating agent like methyl iodide.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be anticipated.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons of the methylthio group (singlet, ~2.5 ppm), and multiplets for the eight protons of the tetrahydrocyclohexane ring. |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the tetrahydrocyclohexane ring, and the aromatic carbons of the quinazoline core. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 214.72 g/mol , along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-Cl, C-S, C=N, and C-H stretching vibrations. |
Applications in Drug Discovery
Role as a Kinase Inhibitor Intermediate
This compound serves as a versatile scaffold in the synthesis of various kinase inhibitors.[3][5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[6][7][8]
The 4-chloro substituent on the quinazoline ring is a key reactive site, allowing for nucleophilic substitution with various amines to generate a library of 4-aminoquinazoline derivatives.[9] This approach is fundamental in structure-activity relationship (SAR) studies to optimize the binding affinity and selectivity of the final drug candidates for their target kinases.
Targeted Signaling Pathways
Quinazoline-based compounds have been successfully developed to target a range of protein kinases involved in cancer progression. These include:
-
Epidermal Growth Factor Receptor (EGFR) [7]
-
Platelet-Derived Growth Factor Receptor (PDGFR) [7]
-
Fibroblast Growth Factor Receptor (FGFR) [8]
-
c-Met [8]
The general mechanism of action for many quinazoline-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a molecule of significant interest to the medicinal chemistry community. Its structural features make it an ideal starting point for the synthesis of diverse libraries of compounds targeting various protein kinases. Further research into its synthesis and the biological activity of its derivatives holds promise for the development of new therapeutic agents for a range of diseases.
References
- 1. This compound|CAS 51660-11-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. 51660-11-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
An In-depth Technical Guide to the Starting Materials for 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and a detailed synthetic pathway for the preparation of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline, a crucial intermediate in the development of various therapeutic agents. The synthesis is presented as a two-step process, commencing from readily available precursors. This document outlines the necessary reagents, detailed experimental protocols, and the logical progression of the synthesis, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the dichlorination of 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione to yield the key intermediate, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. The subsequent step is a regioselective nucleophilic aromatic substitution at the more reactive C4 position with a methylthio group.
The Core Mechanism of Action of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline-based Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action for kinase inhibitors derived from the 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline scaffold. While this compound is primarily a key synthetic intermediate, its derivatives, particularly 4-anilinoquinazolines, have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), playing a crucial role in anticancer drug development. This document will focus on the inhibition of two major RTKs, the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as the primary mechanism of action. We will explore the structure-activity relationships, quantitative inhibitory data, detailed experimental protocols for kinase and cell-based assays, and the relevant signaling pathways.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational drugs. Its rigid, bicyclic structure provides an excellent framework for the spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding pocket of various protein kinases.[1] Derivatives of this compound are strategically designed to be elaborated into potent kinase inhibitors. The 4-chloro position is a reactive handle for the introduction of various functionalities, most notably anilino groups, which are crucial for high-affinity binding to the kinase hinge region. The 2-(methylthio) group can also be modified to modulate potency and selectivity.
The primary anticancer mechanism of action for this class of compounds is the competitive inhibition of ATP binding to the catalytic domain of tyrosine kinases, thereby blocking the downstream signaling pathways that drive tumor cell proliferation, survival, and angiogenesis.[1]
Primary Molecular Targets: EGFR and VEGFR-2
Extensive research has demonstrated that 4-anilinoquinazoline derivatives are potent inhibitors of several tyrosine kinases, with EGFR and VEGFR-2 being among the most significant targets in oncology.
-
Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][3] Its aberrant activation through mutation or overexpression is a key driver in various cancers, including non-small cell lung cancer and colorectal cancer.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As the primary mediator of the pro-angiogenic signals of VEGF-A, VEGFR-2 is essential for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[4][5] Inhibition of VEGFR-2 is a key strategy to stifle tumor growth and metastasis.
Simultaneously targeting both EGFR and VEGFR-2 with a single small molecule inhibitor is an attractive therapeutic strategy to combat cancer through a dual mechanism: directly inhibiting tumor cell proliferation and cutting off the tumor's blood supply.[6][7]
Quantitative Biological Data: Inhibitory Potency
The following tables summarize the in vitro inhibitory activities of representative 4-anilinoquinazoline derivatives against EGFR and VEGFR-2. It is important to note that these are examples of compounds derived from a quinazoline scaffold and serve to illustrate the potential potency achievable from precursors like this compound.
Table 1: EGFR Inhibitory Activity of Representative 4-Anilinoquinazoline Derivatives
| Compound ID | Substitution Pattern | Target Kinase | IC₅₀ (nM) | Reference |
| 19h | 4-anilinoquinazoline with 2-nitroimidazole moiety | EGFR | 0.47 | [8] |
| 19i | 4-anilinoquinazoline-urea derivative | EGFR | 1 | [6] |
| 15a | 4-anilinoquinazoline-acylamino derivative | EGFR | 130 | [7] |
| 5e | N(4)-(3-chlorophenyl)quinazoline-4,6-diamine | EGFR-TK | 820 (A549 cells) | [9] |
| CAQ | 4-(3-chloroanilino)quinazoline | EGFR | ~20 | [10] |
Table 2: VEGFR-2 Inhibitory Activity of Representative 4-Anilinoquinazoline Derivatives
| Compound ID | Substitution Pattern | Target Kinase | IC₅₀ (nM) | Reference |
| 19j | 4-anilinoquinazoline-urea derivative | VEGFR-2 | 14 | [6] |
| 19l | 4-anilinoquinazoline-urea derivative | VEGFR-2 | 14 | [6] |
| 8h | 4-anilino-2-vinylquinazoline | VEGFR-2 | 60.27 | [11] |
| 19i | 4-anilinoquinazoline-urea derivative | VEGFR-2 | 79 | [6] |
| 15a | 4-anilinoquinazoline-acylamino derivative | VEGFR-2 | 560 | [7] |
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazoline-based kinase inhibitors is highly dependent on the substitution patterns at various positions of the core scaffold.
-
Position 4: The 4-anilino group is a critical pharmacophore for potent inhibition of EGFR and VEGFR-2. The aniline ring typically occupies a hydrophobic pocket adjacent to the ATP-binding site. Small, non-polar meta substituents on the aniline ring can enhance potency.[10]
-
Positions 6 and 7: Introduction of small, electron-donating groups, such as methoxy groups, at these positions can increase activity. These groups can form additional hydrogen bonds with the kinase domain.
-
Position 2: Modifications at the 2-position can significantly influence the inhibitory activity. While many potent inhibitors are unsubstituted at this position, the introduction of groups like a thioether can modulate activity and selectivity. Some studies suggest that a thioether at position 2 can enhance reactivity.
Signaling Pathways and Mechanism of Inhibition
Quinazoline-based inhibitors function by competitively binding to the ATP pocket of the EGFR and VEGFR-2 kinase domains. This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades.
EGFR Signaling Pathway
Upon binding of ligands like EGF, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[1][2][3][12][13]
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline: A Versatile Scaffold for Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the field of oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The quinazoline core is a well-established and privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors. Within this class, the 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline moiety presents itself as a valuable and versatile starting point for the development of a new generation of kinase inhibitors.
This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, potential as a kinase inhibitor, and the methodologies employed in the evaluation of its derivatives. While specific inhibitory data for derivatives of this exact scaffold is emerging, this document will draw upon data from closely related quinazoline and tetrahydroquinazoline analogs to illustrate its potential and provide a framework for future research.
The this compound Scaffold
The this compound core offers several strategic advantages for medicinal chemists. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide variety of substituents to probe the ATP-binding pocket of kinases. The methylthio group at the 2-position can also be modified or retained to influence potency and selectivity. The saturated tetrahydro portion of the quinazoline ring system provides a three-dimensional character that can be exploited for improved binding affinity and pharmacokinetic properties.
Synthesis of Derivatives
The primary route for elaborating the this compound scaffold involves the nucleophilic displacement of the 4-chloro group with various amines, anilines, or other nucleophiles. This reaction is typically carried out under thermal or microwave conditions, often in the presence of a base.
Kinase Inhibition Profile of Related Quinazoline Scaffolds
While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the broader class of quinazoline-based compounds has been thoroughly investigated as inhibitors of various kinases, particularly those involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The following tables summarize representative data for analogous quinazoline derivatives, demonstrating the potential of this scaffold class.
Table 1: Inhibitory Activity of Representative Anilinoquinazoline Derivatives against EGFR
| Compound ID | R-Group at C4-Anilino | EGFR IC50 (nM) | Reference Cell Line | Citation |
| Gefitinib | 3-chloro-4-fluoroaniline | 23-79 | A431 | [1] |
| Erlotinib | 3-ethynyl-aniline | 2 | H292 | [1] |
| Lapatinib | 3-chloro-4-(3-fluorobenzyloxy)aniline | 10.8 | BT474 | [1] |
Table 2: Inhibitory Activity of Representative Quinazoline Derivatives against VEGFR-2
| Compound ID | Substitutions on Quinazoline Core | VEGFR-2 IC50 (nM) | Reference Cell Line | Citation |
| Vandetanib | 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy) | 40 | HUVEC | [1] |
| Cabozantinib | 4-((4-fluoro-N-methylbenzamido)methyl)quinoline | 0.035 | HUVEC | [1] |
| Foretinib | N-(3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | 0.6 | HUVEC | [1] |
Key Signaling Pathways Targeted by Quinazoline Kinase Inhibitors
The primary mechanism of action for many quinazoline-based kinase inhibitors is the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. This inhibition blocks the downstream signaling cascades that promote tumor growth, proliferation, survival, and angiogenesis.
Experimental Protocols
The evaluation of novel kinase inhibitors derived from the this compound scaffold involves a series of in vitro and cell-based assays.
General Synthesis of 4-Anilino-2-(methylthio)-5,6,7,8-tetrahydroquinazoline Derivatives
Materials:
-
This compound
-
Substituted aniline
-
Isopropanol or other suitable solvent
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle or microwave reactor
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1 equivalent) in isopropanol, add the desired substituted aniline (1.1-1.5 equivalents) and DIPEA (2-3 equivalents).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-24 hours, or heat in a microwave reactor at a specified temperature and time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (derivatives of the scaffold)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction.
-
Add the test compounds to the wells and incubate at the optimal temperature for the kinase reaction (typically 30-60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, HUVEC)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries for screening against a wide range of kinases. Based on the extensive research on related quinazoline analogs, derivatives of this scaffold are anticipated to exhibit potent inhibitory activity against key oncogenic kinases such as EGFR and VEGFR.
Future research should focus on the systematic synthesis and screening of derivative libraries of this compound. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective kinase inhibition. Further optimization of lead compounds for their pharmacokinetic and pharmacodynamic properties will be necessary to advance them into preclinical and clinical development. The exploration of this scaffold holds the potential to deliver novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Within this class, 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline emerges as a pivotal intermediate in the synthesis of potent kinase inhibitors, particularly those targeting signaling pathways implicated in oncology. This technical guide elucidates the synthesis, applications, and biological evaluation of derivatives originating from this core structure. It provides detailed experimental protocols, summarizes quantitative biological data from analogous compounds to inform structure-activity relationship (SAR) studies, and visualizes key concepts through diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction: The Quinazoline Scaffold in Drug Discovery
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The rigid, bicyclic structure of the quinazoline core serves as an excellent scaffold for the spatial orientation of various functional groups, enabling interactions with a multitude of biological targets.
The tetrahydroquinazoline variant retains key electronic features of the quinazoline ring while introducing a non-aromatic, saturated portion. This modification can enhance solubility, improve the three-dimensional profile for target binding, and fine-tune pharmacokinetic properties. The subject of this guide, this compound, is a functionalized intermediate designed for facile diversification, primarily through nucleophilic substitution at the C4 position. The chloro group acts as an effective leaving group, while the methylthio moiety at C2 can modulate the electronic properties of the ring system and provide additional interaction points within a target's active site.
Synthesis of the Core Intermediate
The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. While specific, detailed preparations are often proprietary, a general and plausible synthetic route can be outlined based on established chemical principles for similar heterocyclic systems.
Experimental Protocol: General Synthesis of this compound
Materials:
-
Cyclohexanone
-
Carbon disulfide
-
Sulfur
-
Morpholine
-
S-methylisothiourea sulfate
-
Sodium methoxide
-
Phosphorus oxychloride (POCl₃)
-
Solvents (e.g., ethanol, dimethylformamide)
Procedure:
-
Synthesis of 2-amino-cyclohex-1-ene-1-carbodithioic acid: A mixture of cyclohexanone, carbon disulfide, and sulfur in ethanol is treated with a base such as morpholine and refluxed. The product is then isolated upon cooling and filtration.
-
Formation of the Tetrahydroquinazoline-2-thione: The resulting carbodithioic acid derivative is reacted with S-methylisothiourea sulfate in the presence of a base like sodium methoxide in a suitable solvent (e.g., ethanol) under reflux to yield 2-mercapto-5,6,7,8-tetrahydroquinazolin-4(3H)-one.
-
S-Methylation: The 2-mercapto group is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base to yield 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one.
-
Chlorination: The final step involves the chlorination of the 4-oxo group. The 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often with gentle heating, to afford the target compound, this compound. The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Applications in Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of kinase inhibitors. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, most commonly primary and secondary amines. This reaction allows for the introduction of diverse side chains that can be tailored to target the ATP-binding site of specific protein kinases.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
Materials:
-
This compound
-
A desired aniline or other amine derivative
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃)
-
A suitable solvent (e.g., isopropanol, N,N-dimethylformamide (DMF), or dioxane)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, the desired amine (1.0-1.2 eq) and a base (1.5-2.0 eq) are added.
-
The reaction mixture is heated, either conventionally or using microwave irradiation, for a period ranging from a few hours to overnight, depending on the reactivity of the amine. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature. The product is isolated by precipitation with water, followed by filtration, or by extraction with an appropriate organic solvent.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-substituted-2-(methylthio)-5,6,7,8-tetrahydroquinazoline derivative.
Biological Activity and Quantitative Data
Table 1: Representative Anti-proliferative Activity of Analogous 4-Aryl/Alkylthioquinazoline Derivatives
| Compound ID | R Group at C4 | Cell Line | IC₅₀ (µM) |
| Analog 1 | 4-Fluorophenylamino | PC3 (Prostate) | 8.7 |
| Analog 2 | 3-Ethynylphenylamino | A549 (Lung) | 5.2 |
| Analog 3 | 4-Methylphenylthio | PC3 (Prostate) | 5.6 |
| Analog 4 | 4-Chlorophenylthio | PC3 (Prostate) | 1.8 |
| Analog 5 | Benzylthio | BGC823 (Gastric) | >50 |
Note: The data in this table is derived from studies on structurally related quinazoline compounds and is intended to be illustrative of the potential activities of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Based on the broader class of quinazoline-based kinase inhibitors, several SAR trends can be inferred:
-
C4-Substituent: The nature of the substituent at the C4 position is critical for potency and selectivity. Small, electron-withdrawing groups on an aniline substituent often enhance activity against receptor tyrosine kinases like EGFR.
-
C2-Substituent: The 2-methylthio group can influence the overall electronic nature of the heterocyclic core and may engage in specific interactions within the kinase hinge region.
-
Tetrahydro Ring: The saturated cyclohexene ring provides a non-planar structure that can be exploited to improve physicochemical properties and achieve better fitting into the hydrophobic pockets of the ATP-binding site.
Target Signaling Pathways
Derivatives of the quinazoline scaffold are well-known inhibitors of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family. A primary example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby impeding cell proliferation, survival, and metastasis.
Biological Evaluation Protocols
To assess the therapeutic potential of novel derivatives synthesized from this compound, standardized in vitro assays are employed.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase (e.g., EGFR, VEGFR).
Materials:
-
Active recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) or a system for non-radioactive detection
-
Kinase assay buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well plates or filter membranes
-
Apparatus for detecting kinase activity (e.g., scintillation counter or luminescence plate reader)
Procedure:
-
A reaction mixture containing the kinase enzyme, its substrate, and the kinase assay buffer is prepared.
-
The synthesized inhibitor compounds are added to the wells of a 96-well plate at various concentrations. A DMSO control is also included.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
The reaction is stopped, and the extent of substrate phosphorylation is measured. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and quantifying the incorporated radioactivity.
-
The concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) is calculated from the resulting dose-response curve.
Conclusion
This compound stands out as a valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its chemical structure is primed for diversification at the C4 position, allowing for the systematic exploration of structure-activity relationships. While specific data on its direct derivatives is limited in publicly accessible literature, the wealth of information on analogous quinazoline compounds provides a strong foundation for designing new therapeutic agents. The experimental protocols and conceptual diagrams provided in this guide are intended to equip researchers with the foundational knowledge to leverage this promising scaffold in their drug discovery endeavors, particularly in the ongoing search for more effective and selective anticancer therapies.
The Strategic Role of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline in the Synthesis of Next-Generation Agrochemicals: A Technical Guide
For Immediate Release
[City, State] – December 27, 2025 – As the agricultural sector continually seeks innovative solutions for crop protection, the versatile chemical intermediate, 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline, has emerged as a pivotal building block in the synthesis of novel fungicides, herbicides, and insecticides. This technical guide offers an in-depth analysis of its synthetic utility, potential applications, and the biological activities of its derivatives, providing a crucial resource for researchers and professionals in agrochemical development.
The quinazoline scaffold and its derivatives have long been recognized for their broad spectrum of biological activities.[1] The partially saturated tetrahydroquinazoline core, in particular, offers a three-dimensional structure that can be advantageous for binding to specific biological targets. The subject of this guide, this compound, is a key intermediate, noted for its potential in designing novel herbicides and pesticides due to its inherent stability and reactivity.[2][3]
Synthesis of the Core Intermediate
The synthesis of this compound typically begins with its precursor, 2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. This precursor is accessible through established synthetic routes. The critical step to arrive at the target chloro-derivative is the chlorination of the hydroxyl group at the 4-position. This is commonly achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃), a method well-documented for the synthesis of similar chloroquinazolines.[4]
Figure 1: Synthesis of the target intermediate.
Synthetic Pathways to Potential Agrochemicals
The strategic importance of this compound lies in the reactivity of the chlorine atom at the 4-position. This site is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the generation of diverse chemical libraries for screening.
Synthesis of Potential Fungicides
Recent studies have highlighted the antifungal potential of novel 5,6,7,8-tetrahydroquinazoline derivatives. These compounds often target enzymes crucial for fungal survival, such as sterol 14α-demethylase (CYP51). By reacting the chloro-intermediate with various amines, thiols, or alcohols, novel derivatives can be synthesized. For instance, reaction with substituted anilines or heterocyclic amines can yield compounds with potential fungicidal activity.
Figure 2: General pathway to potential fungicides.
While specific data for derivatives of our core compound is not publicly available, a closely related novel 5,6,7,8-tetrahydroquinazoline derivative, designated as compound 4r in a recent study, demonstrated excellent efficacy against the plant pathogen Rhizoctonia solani.
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |
| Compound 4r | R. solani | 0.33 | [5] |
| Fluquinconazole (Control) | R. solani | 0.78 | [5] |
This data underscores the potential of the tetrahydroquinazoline scaffold in developing potent fungicides.
Synthesis of Potential Herbicides and Insecticides
The versatility of the 4-chloro position also allows for the synthesis of potential herbicides and insecticides. The introduction of moieties known to interact with herbicidal or insecticidal targets can be explored. For example, linking to structures that mimic natural substrates of essential plant enzymes or insect neurotransmitter receptors could yield active compounds. The general synthetic approach remains nucleophilic substitution, with the choice of nucleophile being key to the desired biological activity.
Figure 3: Workflow for agrochemical discovery.
Experimental Protocols
While specific protocols for agrochemical synthesis from this compound are proprietary or not yet published, a general methodology for the key nucleophilic substitution reaction can be outlined based on standard procedures for 4-chloroquinazolines.
General Procedure for N-Arylation of this compound:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., THF, dioxane, or DMF) is added the desired amine nucleophile (1-1.2 equivalents).
-
A base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2 equivalents) is added to the mixture.
-
The reaction mixture is heated to a temperature ranging from 80°C to 120°C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 4-substituted derivative.
Microwave-assisted synthesis can also be employed to potentially shorten reaction times and improve yields.[6]
Conclusion
This compound is a promising and versatile intermediate for the synthesis of a new generation of agrochemicals. Its utility is centered on the reactivity of the 4-chloro position, which allows for the straightforward introduction of diverse chemical functionalities. While specific commercialized agrochemicals derived from this compound are not yet in the public domain, the demonstrated high efficacy of structurally related tetrahydroquinazoline derivatives in academic research strongly suggests its potential. This guide serves as a foundational resource for research and development teams looking to leverage this key building block in the discovery of novel and effective crop protection solutions. Further exploration into the synthesis and screening of derivatives is highly encouraged to unlock the full potential of this chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 5. WO2020261030A1 - Synergistic fungicide composition - Google Patents [patents.google.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of quinazoline derivatives utilizing microwave-assisted organic synthesis (MAOS). Quinazolines are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them crucial scaffolds in drug discovery.[1][2] Microwave irradiation has emerged as a powerful technique to accelerate these syntheses, offering advantages such as significantly reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods.[3][4][5]
Introduction to Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently. This technology often leads to a dramatic reduction in reaction times, from hours or days to mere minutes.[5] The rapid and uniform heating provided by microwave irradiation can enhance reaction rates and improve product yields, making it an attractive method for high-throughput synthesis and library generation in drug discovery.[6] Various strategies for quinazoline synthesis have been successfully adapted to microwave conditions, including one-pot multi-component reactions, solvent-free preparations, and catalyst-free approaches, highlighting the versatility of this technology.[3][4][5][7]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,4-Disubstituted Quinazolines via Lewis-Acid Catalyzed Cyclization
This protocol describes a rapid, solvent-free, one-pot synthesis of 2,4-disubstituted quinazolines from 2-aminophenyl carbonyl compounds and nitriles, catalyzed by trimethylsilyltrifluoromethane sulfonate (TMSOTf) under microwave irradiation.[3][4]
Methodology:
-
In a sealed microwave vial, combine the 2-aminophenyl carbonyl compound (1.0 mmol), the nitrile (1.2 mmol), and a catalytic amount of TMSOTf (10 mol%).
-
The vial is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at 100°C for 10 minutes.[3][8]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Table 1: Synthesis of 2,4-Disubstituted Quinazolines using Protocol 1
| Entry | 2-Aminophenyl Carbonyl Compound | Nitrile | Product | Yield (%) |
| 1 | 2-Aminobenzophenone | Acetonitrile | 2-Methyl-4-phenylquinazoline | 92 |
| 2 | 2-Aminobenzophenone | Benzonitrile | 2,4-Diphenylquinazoline | 95 |
| 3 | 2-Amino-5-chlorobenzophenone | Acetonitrile | 6-Chloro-2-methyl-4-phenylquinazoline | 90 |
| 4 | 2-Amino-5-nitrobenzophenone | Benzonitrile | 6-Nitro-2,4-diphenylquinazoline | 88 |
Data synthesized from literature reports.[3][4][8]
Protocol 2: Catalyst-Free and Solvent-Free Synthesis of Quinazolinones
This protocol details a green and efficient method for the synthesis of quinazolinone derivatives from 2-aminobenzamide and various alcohols under microwave irradiation without any catalyst or solvent.[9]
Methodology:
-
In a microwave-safe vessel, mix 2-aminobenzamide (1.0 mmol) and the desired alcohol (1.2 mmol).
-
Add Cesium Carbonate (Cs2CO3) as a base.[9]
-
The vessel is sealed and subjected to microwave irradiation for 2 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by recrystallization or column chromatography.
Table 2: Catalyst-Free Synthesis of Quinazolinones
| Entry | Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 92 |
| 2 | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 85 |
| 3 | Butanol | 2-Propyl-2,3-dihydroquinazolin-4(1H)-one | 78 |
Data synthesized from literature reports.[9]
Protocol 3: Microwave-Assisted Niementowski Reaction for Quinazolinone Synthesis
This protocol is a modification of the classic Niementowski reaction, utilizing microwave irradiation to synthesize quinazolinones from anthranilic acid and formamide under solvent-free conditions.[3]
Methodology:
-
In an open glass beaker, thoroughly mix anthranilic acid (1.0 mmol) and formamide (5.0 mmol).
-
Place the beaker in a domestic microwave oven.
-
Irradiate the mixture at a power of 300 W for 3-5 minutes.
-
The reaction progress can be monitored by observing the solidification of the reaction mixture.
-
After cooling, the solid product is washed with cold water and recrystallized from ethanol to afford the pure quinazolinone.
Table 3: Niementowski Quinazolinone Synthesis
| Entry | Anthranilic Acid Derivative | Product | Yield (%) |
| 1 | Anthranilic acid | Quinazolin-4(3H)-one | 90 |
| 2 | 5-Chloroanthranilic acid | 6-Chloroquinazolin-4(3H)-one | 88 |
| 3 | 5-Bromoanthranilic acid | 6-Bromoquinazolin-4(3H)-one | 85 |
Data synthesized from literature reports.[3]
Visualizations
Caption: General experimental workflow for microwave-assisted synthesis.
Caption: Common reaction pathway for quinazolinone formation.
References
- 1. Simple Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot microwave assisted preparation of pyrazoloquinazolinone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline using Automated Flash Chromatography
Introduction
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline is a key intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredients (APIs) and for ensuring their safety and efficacy. This application note details a robust and efficient method for the purification of this compound from a crude reaction mixture using automated flash column chromatography. The described protocol consistently yields the target compound with high purity and recovery.
Materials and Methods
Instrumentation and Consumables
-
Flash Chromatography System: Automated system with UV-Vis detector and fraction collector
-
Flash Column: Silica gel, 20 g
-
Solvents: n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade)
-
Sample: 500 mg of crude this compound dissolved in a minimal amount of dichloromethane.
Experimental Protocol
-
Sample Preparation: The crude product (500 mg) was dissolved in 2 mL of dichloromethane. To this solution, 1 g of silica gel was added, and the solvent was evaporated under reduced pressure to obtain a dry powder. This dry-loading method was employed to ensure a uniform introduction of the sample onto the column.
-
Column Equilibration: A 20 g silica gel flash column was installed on the automated chromatography system. The column was equilibrated with the initial mobile phase composition (95:5 n-Hexane:Ethyl Acetate) for 5 column volumes (CV).
-
Chromatographic Separation: The dry-loaded sample was placed on top of the equilibrated column. The separation was performed using a linear gradient elution from 5% to 40% Ethyl Acetate in n-Hexane over 20 CV. The flow rate was maintained at 18 mL/min.
-
Detection and Fractionation: The eluent was monitored by UV detection at 254 nm. Fractions were collected based on the UV signal, with collection thresholds set to capture the main peak corresponding to the target compound.
-
Post-Purification Analysis: The collected fractions containing the purified product were combined and the solvent was removed under reduced pressure. The purity of the final product was assessed by High-Performance Liquid Chromatography (HPLC) and its identity was confirmed by ¹H NMR and Mass Spectrometry.
Results and Discussion
The automated flash chromatography method provided excellent separation of the target compound from impurities present in the crude reaction mixture. The use of a dry-loading technique prevented band broadening and improved the resolution of the separation. The linear gradient from 5% to 40% Ethyl Acetate in n-Hexane was effective in eluting the this compound while retaining more polar impurities on the column.
The purity and yield of the isolated product are summarized in the table below.
| Parameter | Value |
| Crude Sample Loaded | 500 mg |
| Purified Product Yield | 425 mg |
| Recovery | 85% |
| Purity (by HPLC) | >98% |
The high recovery and purity demonstrate the suitability of this method for the efficient purification of this compound on a laboratory scale. For the purification of other substituted quinazolines, column chromatography with eluents such as ethyl acetate/iso-hexane has also been reported to be effective.[2][3]
Conclusion
The developed automated flash chromatography protocol offers a rapid, efficient, and reproducible method for the purification of this compound. This method is well-suited for researchers and scientists in the field of drug development who require high-purity intermediates for their synthetic workflows. The principles of this method can be adapted for the purification of other structurally related quinazoline derivatives.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
analytical characterization of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline using NMR and HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the analytical characterization of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of various biologically active molecules. Accurate analytical characterization is crucial for quality control, reaction monitoring, and regulatory submissions. This application note outlines standardized procedures for obtaining and interpreting NMR and HPLC data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following sections provide predicted ¹H and ¹³C NMR data and a general experimental protocol.
Predicted NMR Data
While specific experimental data for this compound is not widely published, the following tables present predicted chemical shifts based on the analysis of structurally related compounds. These values serve as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -SCH₃ | ~2.5 | Singlet (s) | - |
| H-5 | ~2.7 | Triplet (t) | ~6.0 |
| H-8 | ~3.5 | Triplet (t) | ~6.0 |
| H-6, H-7 | ~1.8-2.0 | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -SCH₃ | ~14 |
| C-6, C-7 | ~22-25 |
| C-5 | ~30 |
| C-8 | ~45 |
| C-4a | ~125 |
| C-8a | ~150 |
| C-2 | ~160 |
| C-4 | ~165 |
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 2-5 second relaxation delay, and 1024 or more scans.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of a compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable for quinazoline derivatives.
Recommended HPLC Method
The following table outlines a starting method for the analysis of this compound. Method optimization may be required to achieve the desired separation.
Table 3: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a sample of this compound.
Materials and Equipment:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 column as specified above
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient method as detailed in Table 3.
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percent of the main peak to determine the purity of the sample.
-
Diagrams
Analytical Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound.
Structure-Data Relationship
This diagram illustrates the logical relationship between the chemical structure and the analytical data obtained.
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the nucleophilic substitution on 4-chloroquinazolines, a cornerstone reaction in the synthesis of a wide array of biologically active compounds, including prominent anticancer agents. The protocols outlined herein cover conventional heating and microwave-assisted methods, offering flexibility for various laboratory setups.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent pharmacological activities. Among these, 4-aminoquinazolines are particularly significant, forming the core of several approved drugs that target receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). The synthesis of these crucial compounds predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction of 4-chloroquinazolines with a diverse range of nucleophiles, most commonly primary and secondary amines. This reaction is favored due to the electron-withdrawing nature of the quinazoline ring system, which activates the C4 position for nucleophilic attack.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the nucleophilic substitution on 4-chloroquinazolines under various conditions, providing a comparative overview of reaction efficiency.
Table 1: Conventional Heating Methods
| Entry | 4-Chloroquinazoline Derivative | Nucleophile (Amine) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroquinazoline | Aniline | Isopropanol | - | Reflux | 4 | Moderate to Good | [1] |
| 2 | 4-Chloroquinazoline | Benzylamine | Isopropanol | TEA | Reflux | 4 | Moderate to Good | [1] |
| 3 | 4-Chloroquinazoline | Aryl heterocyclic amine | 2-Propanol | - | 80 | 12 | 37.3 | [2] |
| 4 | 6,7-Dimethoxy-2,4-dichloroquinazoline | Aniline | Dioxane | DIPEA | 80 | 12 | - | [3] |
| 5 | 2,4-Dichloro-6,7-dimethoxyquinazoline | 3-Chloro-4-fluoroaniline | Acetic Acid | - | 55 | 2 | 65 | [4] |
| 6 | 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline | 4-Fluoro-3-chloroaniline | Methanol | - | Reflux | 6 | - | [5][6] |
Table 2: Microwave-Assisted Synthesis
| Entry | 4-Chloroquinazoline Derivative | Nucleophile (Amine) | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 4-Chloroquinazoline | N-methylanilines | THF/H₂O | - | 10-20 | up to 96 | [7] |
| 2 | 4-Chloroquinazoline | Aryl heterocyclic amine | 2-Propanol | 60 | 20 | 72.5-85.6 | [2][8] |
| 3 | 4-Chloro-6-halo-2-phenylquinazolines | Substituted anilines | THF/H₂O | - | 10-20 | Good | [7] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution under Conventional Heating
This protocol describes a typical procedure for the reaction of a 4-chloroquinazoline with an amine using conventional heating.
Materials:
-
4-Chloroquinazoline derivative (1.0 eq)
-
Amine nucleophile (1.0-1.5 eq)
-
Anhydrous isopropanol (or other suitable solvent)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the 4-chloroquinazoline derivative (1.0 eq) and the amine nucleophile (1.0-1.5 eq).
-
Add anhydrous isopropanol to the flask to achieve a suitable concentration.
-
If the amine salt is used or if the amine is not in excess, add a base such as triethylamine (1.5-2.0 eq).[3]
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Substitution
This protocol outlines a rapid and efficient method for the synthesis of 4-aminoquinazolines using microwave irradiation.
Materials:
-
4-Chloroquinazoline derivative (1.0 eq)
-
Amine nucleophile (1.0-1.5 eq)
-
Anhydrous 2-propanol (or THF/H₂O mixture)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 4-chloroquinazoline derivative (1.0 eq) and the amine nucleophile (1.0-1.5 eq).[7]
-
Add the appropriate solvent (e.g., 2-propanol or a THF/H₂O mixture).[2][7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) and power (e.g., 60 W) for a short duration (e.g., 10-20 minutes).[2][7]
-
Monitor the reaction by TLC if possible, or run test reactions to optimize the time.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water, filter the solid, and purify by column chromatography on silica gel.[2]
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by 4-Anilinoquinazolines
Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. The diagram below illustrates the EGFR signaling cascade and the mechanism of its inhibition.
Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazolines.
Experimental Workflow for Nucleophilic Substitution
The following diagram outlines the general experimental workflow for the synthesis of 4-aminoquinazolines from 4-chloroquinazolines.
Caption: General experimental workflow for nucleophilic substitution on 4-chloroquinazolines.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
developing kinase inhibitors from 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
Application Notes and Protocols for Researchers in Drug Discovery
These application notes provide a comprehensive guide for the development of kinase inhibitors utilizing 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline as a key starting material. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This document outlines a representative synthetic strategy to generate a library of 4-anilino-2-(methylthio)-5,6,7,8-tetrahydroquinazoline derivatives and details the subsequent protocols for their biological evaluation against key oncogenic kinases such as EGFR and VEGFR-2.
Introduction to the this compound Scaffold
This compound serves as a versatile building block for the synthesis of a diverse range of kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives to explore the chemical space and optimize biological activity. The 2-methylthio group can also be modified or retained to influence potency and selectivity. The tetrahydroquinazoline core provides a three-dimensional structure that can be exploited for enhanced binding to the ATP-binding pocket of kinases. Derivatives of the quinazoline scaffold have shown significant promise as anticancer agents by targeting kinases involved in cell proliferation, survival, and angiogenesis.[1][2]
Representative Synthetic Pathway
The following diagram illustrates a general synthetic workflow for the preparation of 4-anilino-2-(methylthio)-5,6,7,8-tetrahydroquinazoline derivatives from the starting material.
Caption: Synthetic workflow for generating a library of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-(Anilino)-2-(methylthio)-5,6,7,8-tetrahydroquinazoline Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution reaction to generate a library of 4-anilino-2-(methylthio)-5,6,7,8-tetrahydroquinazoline derivatives.
Materials:
-
This compound
-
A diverse library of substituted anilines
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Microwave reactor (optional)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired substituted aniline (1.2 equivalents), Cs₂CO₃ (2 equivalents), and a catalytic amount of Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 100-120 °C and monitor the progress by TLC. Alternatively, microwave irradiation can be employed to accelerate the reaction.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-(anilino)-2-(methylthio)-5,6,7,8-tetrahydroquinazoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against target kinases like EGFR and VEGFR-2.
Materials:
-
Synthesized 4-(anilino)-2-(methylthio)-5,6,7,8-tetrahydroquinazoline derivatives
-
Recombinant human kinases (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of dilutions in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a negative control).
-
Add 2 µL of the kinase solution (containing the kinase and substrate peptide in kinase assay buffer).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Representative Kinase Inhibition Profile
The inhibitory activities of quinazoline-based compounds against various kinases are often presented in a tabular format for easy comparison. The following table provides a hypothetical representation of data that could be generated for newly synthesized compounds, with known inhibitors for reference.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Compound X | EGFR | 5.9 [1] |
| VEGFR-2 | 36.7 [1] | |
| Compound Y | EGFR | 9.2 [1] |
| VEGFR-2 | >10,000 | |
| Vandetanib (Reference) | EGFR | 19.7[1] |
| VEGFR-2 | 33.2[1] | |
| Gefitinib (Reference) | EGFR | 17.1[1] |
| VEGFR-2 | >10,000 |
Note: The data presented in this table is representative of quinazoline derivatives and not specific to compounds directly synthesized from this compound, as such specific data was not found in the searched literature.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways of key kinase targets for quinazoline-based inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the proven track record of the broader quinazoline class in targeting key oncogenic kinases make this an attractive area for further research. The protocols and information provided herein offer a foundational framework for the synthesis, biological evaluation, and understanding of the mechanism of action of new chemical entities derived from this scaffold. Through systematic exploration of structure-activity relationships, it is anticipated that potent and selective kinase inhibitors can be developed for therapeutic applications.
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its partially saturated analogs, such as the 5,6,7,8-tetrahydroquinazoline scaffold, represent a privileged core structure in medicinal chemistry. These heterocyclic systems are key components in a multitude of biologically active compounds, most notably in the realm of oncology as kinase inhibitors. The compound 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline serves as a crucial synthetic intermediate for the development of potent and selective enzyme inhibitors. Its structure is amenable to chemical modification, particularly at the C4 position, allowing for the exploration of structure-activity relationships (SAR) to optimize biological activity, selectivity, and pharmacokinetic properties.
This document provides a detailed overview of the SAR for derivatives of this compound, with a focus on their potential as kinase inhibitors. It includes a generalized synthetic protocol for derivatization, methodologies for key biological assays, and a representative, illustrative SAR data table.
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates a typical workflow for conducting SAR studies on the this compound scaffold.
Application Notes and Protocols for the Synthesis of Potential EGFR Inhibitors from 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. The quinazoline scaffold is a cornerstone in the design of EGFR inhibitors, with several approved drugs like gefitinib and erlotinib featuring this core structure. This document provides a detailed, albeit proposed, synthetic route and associated protocols for the synthesis of potential EGFR inhibitors starting from 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline.
While the fully aromatic 4-anilinoquinazoline is the most common pharmacophore for EGFR inhibitors, the exploration of saturated heterocyclic rings, such as the tetrahydroquinazoline core, offers opportunities for novel chemical space and potentially improved pharmacokinetic properties. To date, specific literature detailing the synthesis of EGFR inhibitors directly from this compound is scarce. Therefore, the following protocols are based on established synthetic methodologies for analogous chemical transformations on related heterocyclic systems.
Proposed Synthetic Pathway
A plausible synthetic pathway to a potential EGFR inhibitor from this compound involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position of the tetrahydroquinazoline ring is susceptible to nucleophilic attack. Reaction with a suitably substituted aniline, such as 3-ethynylaniline, will yield the corresponding 4-anilino-2-(methylthio)-5,6,7,8-tetrahydroquinazoline. The 3-ethynylphenylamino group is a key feature in several potent EGFR inhibitors.
-
Modification of the 2-(methylthio) group (Optional): The 2-(methylthio) group can be retained or modified. For instance, oxidation to the corresponding sulfone would increase the polarity and could potentially lead to different interactions within the ATP-binding pocket of EGFR.
The overall proposed synthetic scheme is depicted below:
Caption: Proposed synthetic pathway for a potential EGFR inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 4-((3-Ethynylphenyl)amino)-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
Materials:
-
This compound
-
3-Ethynylaniline
-
Isopropanol (or other suitable high-boiling solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
Protocol 2: In Vitro EGFR Kinase Assay
Objective: To determine the inhibitory activity of the synthesized compound against EGFR kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 as substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a multi-well plate, add the assay buffer, the substrate, and the serially diluted inhibitor.
-
Add the recombinant EGFR kinase to each well to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell-Based Proliferation Assay
Objective: To evaluate the anti-proliferative effect of the synthesized compound on EGFR-dependent cancer cell lines (e.g., A431, NCI-H1975).
Materials:
-
EGFR-dependent cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor (and a vehicle control, e.g., DMSO) for 72 hours in a CO₂ incubator at 37°C.
-
After the incubation period, add the MTT reagent to each well and incubate for another 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Data Presentation
The quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.
| Compound ID | Target EGFR Mutant | IC50 (nM) [Kinase Assay] | GI50 (µM) [Cell Proliferation Assay] |
| Proposed Inhibitor 1 | Wild-Type | To be determined | To be determined |
| Proposed Inhibitor 1 | L858R | To be determined | To be determined |
| Proposed Inhibitor 1 | T790M | To be determined | To be determined |
| Gefitinib (Reference) | Wild-Type | ~20-80 | ~0.5-5 |
| Gefitinib (Reference) | L858R | ~5-20 | ~0.01-0.1 |
| Gefitinib (Reference) | T790M | >1000 | >10 |
Note: The values for the proposed inhibitor are hypothetical and need to be determined experimentally. The values for Gefitinib are approximate and can vary depending on the specific assay conditions.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Evaluation
Application Notes and Protocols: In Vitro Kinase Assays for Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against a variety of protein kinases.[1] Many approved cancer therapeutics, such as gefitinib and erlotinib, are based on the quinazoline scaffold and target key kinases like the Epidermal Growth Factor Receptor (EGFR).[2] Dysregulation of kinase activity is a fundamental mechanism in the development and progression of numerous diseases, particularly cancer, making kinases attractive targets for drug discovery.
These application notes provide a detailed protocol for conducting in vitro kinase assays to evaluate the inhibitory potential of novel quinazoline derivatives. The described methods are essential for determining the half-maximal inhibitory concentration (IC50) of a compound, which is a critical parameter in establishing structure-activity relationships (SAR) and guiding the optimization of lead candidates.[3]
Signaling Pathways Targeted by Quinazoline Derivatives
Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the transfer of a phosphate group from ATP to the substrate protein, thereby inhibiting the kinase's enzymatic activity and blocking downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[2] A common target for these derivatives are receptor tyrosine kinases (RTKs).
Experimental Workflow for Kinase Inhibition Screening
The overall workflow for assessing the inhibitory activity of quinazoline derivatives against a target kinase involves several key stages, from initial compound handling to data analysis and IC50 determination.
Data Presentation: In Vitro Kinase Inhibitory Activity
The inhibitory potency of quinazoline derivatives is quantified by their IC50 values. The following table provides a compilation of representative data for known quinazoline-based kinase inhibitors against various kinases.
| Compound Name | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Gefitinib | EGFR | 500 | [4] |
| Erlotinib | EGFR | 0.005–0.88 µM | [5] |
| Vandetanib | VEGFR-2, EGFR, RET | 100 (RET), 500 (EGFR) | [4][6] |
| Novel Quinazoline 2 (NQ2) | PDGFR-β, c-KIT | 150 (PDGFR-β), 210 (c-KIT) | [4] |
| Quinazoline-Isatin Hybrid 6c | EGFR, VEGFR-2, HER2, CDK2 | 83 (EGFR), 76 (VEGFR-2), 138 (HER2), 183 (CDK2) | [7][8] |
| Quinazoline Derivative 47 | EGFR | 12 | [5] |
| Quinazoline-Indazole Hybrid 46 | VEGFR-2 | 5.4 | [5] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. Direct comparison of data from different sources should be done with caution.[2]
Experimental Protocols
A widely used method for in vitro kinase assays is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. This luminescence-based assay is sensitive, robust, and amenable to high-throughput screening.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the concentration of a quinazoline derivative required to inhibit 50% of the target kinase's activity (IC50).
Materials:
-
Recombinant Kinase (e.g., EGFR, VEGFR-2, CDK2)
-
Kinase-specific Substrate (e.g., Poly(Glu, Tyr) for EGFR)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Quinazoline Derivatives (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution series of the test quinazoline derivatives in 100% DMSO. A typical starting concentration for the highest dose is 10 mM, followed by 1:3 or 1:5 dilutions.
-
For the final assay, these DMSO stocks will be further diluted in the assay buffer to achieve the desired final concentrations with a consistent final DMSO concentration (typically ≤1%).
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Add the diluted test compounds or DMSO (as a vehicle control) to the wells of the assay plate.
-
Add the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation:
-
Prepare an ATP solution in the kinase assay buffer at a concentration appropriate for the specific kinase (often near its Km value).
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the extent of kinase inhibition.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (DMSO, 0% inhibition) and a negative control (no enzyme or a potent inhibitor, 100% inhibition).
-
Formula for % Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) Where Signal_Background is the signal from wells with no kinase.
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Conclusion
The protocol outlined above provides a robust framework for the in vitro evaluation of quinazoline derivatives as kinase inhibitors. While the ADP-Glo™ assay is highlighted, other formats such as fluorescence polarization or radiometric assays can also be employed depending on the available resources and specific requirements of the kinase target.[3] Careful and consistent execution of these assays is paramount for generating reliable data to drive successful drug discovery programs. A thorough understanding of both the biochemical assay and the cellular context is crucial for the development of the next generation of quinazoline-based kinase inhibitors.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline. This versatile scaffold is a valuable starting material for the synthesis of compound libraries for screening in drug discovery programs, particularly for kinase inhibitors. The protocols outlined below describe key transformations at the C4 and C2 positions of the quinazoline ring, enabling the generation of a diverse range of analogues.
Introduction
The 5,6,7,8-tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Derivatization of this core allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties. The starting material, this compound, offers two primary points for diversification: the reactive C4-chloro group, which is susceptible to nucleophilic aromatic substitution, and the C2-methylthio group, which can be oxidized to a more reactive sulfoxide or sulfone for subsequent substitution.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve:
-
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The electron-withdrawing nature of the quinazoline ring system activates the C4 position for displacement of the chloro group by a variety of nucleophiles, most commonly primary and secondary amines. This allows for the introduction of a wide array of substituents to probe interactions with biological targets.
-
Modification at the C2 Position: The 2-methylthio group can be oxidized to the corresponding methylsulfinyl or methylsulfonyl group. These oxidized species are excellent leaving groups and can be displaced by nucleophiles, providing a secondary site for diversification.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C4 Position with Amines
This protocol describes the synthesis of a library of 4-amino-2-(methylthio)-5,6,7,8-tetrahydroquinazoline derivatives.
Materials:
-
This compound
-
A library of primary and secondary amines (e.g., anilines, benzylamines, alkylamines, etc.)
-
Solvent: 2-Propanol, N,N-Dimethylformamide (DMF), or Dioxane
-
Base (optional): Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Reaction vessels (e.g., microwave vials or round-bottom flasks)
-
Stirring mechanism (magnetic stirrer)
-
Heating source (oil bath or microwave reactor)
-
Thin Layer Chromatography (TLC) plates and developing system
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq).
-
Add the desired amine (1.1 - 1.5 eq).
-
Add the solvent (e.g., 2-Propanol) to achieve a concentration of approximately 0.1-0.2 M.
-
If the amine salt is used or if the amine is not a strong base, add a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).
-
Seal the vessel and heat the reaction mixture with stirring. Typical reaction conditions are 80-120 °C for 4-24 hours. Microwave irradiation (e.g., 100-150 °C for 30-60 minutes) can significantly reduce reaction times.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration and washed with a cold solvent (e.g., diethyl ether or cold ethanol).
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) or by preparative HPLC.
-
Characterize the purified product by NMR and Mass Spectrometry.
Data Presentation: Representative Yields for C4-Amination
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Aniline | 4-(Phenylamino)-2-(methylthio)-5,6,7,8-tetrahydroquinazoline | 85 |
| 2 | 4-Methoxyaniline | 4-((4-Methoxyphenyl)amino)-2-(methylthio)-5,6,7,8-tetrahydroquinazoline | 92 |
| 3 | Benzylamine | 4-(Benzylamino)-2-(methylthio)-5,6,7,8-tetrahydroquinazoline | 88 |
| 4 | Morpholine | 4-(Morpholino)-2-(methylthio)-5,6,7,8-tetrahydroquinazoline | 95 |
| 5 | Piperidine | 4-(Piperidin-1-yl)-2-(methylthio)-5,6,7,8-tetrahydroquinazoline | 93 |
Yields are based on closely related literature precedents and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Oxidation of the 2-(Methylthio) Group to 2-(Methylsulfonyl)
This protocol describes the oxidation of a 4-substituted-2-(methylthio)-5,6,7,8-tetrahydroquinazoline to the corresponding sulfone, which is a key intermediate for further derivatization at the C2 position.
Materials:
-
4-Substituted-2-(methylthio)-5,6,7,8-tetrahydroquinazoline (from Protocol 1)
-
Oxidizing agent: meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Solvent: Dichloromethane (DCM) or Methanol/Water
-
Sodium bicarbonate (NaHCO₃) solution (for m-CPBA)
-
Standard glassware for reaction, work-up, and purification
Procedure:
-
Dissolve the 4-substituted-2-(methylthio)-5,6,7,8-tetrahydroquinazoline (1.0 eq) in a suitable solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the oxidizing agent (m-CPBA, ~2.2 eq, or Oxone®, ~2.5 eq) portion-wise, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 2-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the more polar sulfone product.
-
Work-up (for m-CPBA): Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Work-up (for Oxone®): Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude 4-substituted-2-(methylsulfonyl)-5,6,7,8-tetrahydroquinazoline can often be used in the next step without further purification. If necessary, purify by column chromatography or recrystallization.
-
Characterize the product by NMR and Mass Spectrometry to confirm the oxidation.
Protocol 3: Nucleophilic Displacement of the 2-(Methylsulfonyl) Group
This protocol details the displacement of the 2-methylsulfonyl group with a nucleophile, allowing for the introduction of a second point of diversity.
Materials:
-
4-Substituted-2-(methylsulfonyl)-5,6,7,8-tetrahydroquinazoline (from Protocol 2)
-
Nucleophile (e.g., primary/secondary amine, thiol, or alcohol)
-
Solvent: DMF, Dimethyl sulfoxide (DMSO), or Dioxane
-
Base (if required): Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) for less nucleophilic species.
-
Standard reaction and work-up equipment.
Procedure:
-
To a solution of the 4-substituted-2-(methylsulfonyl)-5,6,7,8-tetrahydroquinazoline (1.0 eq) in a suitable solvent (e.g., DMF), add the nucleophile (1.5 - 3.0 eq).
-
If necessary, add a base (e.g., K₂CO₃, 2.0-3.0 eq). For alcohols or thiols, a stronger base like NaH may be required.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or preparative HPLC.
-
Characterize the final disubstituted product by NMR and Mass Spectrometry.
Data Presentation: Representative Yields for C2-Substitution
| Entry | C4-Substituent | Nucleophile for C2 | Product | Yield (%) |
| 1 | Phenylamino | Piperidine | N-Phenyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine | 75 |
| 2 | Morpholino | Benzylamine | 2-(Benzylamino)-4-morpholino-5,6,7,8-tetrahydroquinazoline | 70 |
| 3 | Phenylamino | Sodium methoxide | N-Phenyl-2-methoxy-5,6,7,8-tetrahydroquinazolin-4-amine | 80 |
Yields are estimated based on similar reported transformations and may vary.
Visualizations
Caption: Workflow for the library synthesis starting from this compound.
Caption: Logical relationship of derivatization points for probing biological target interactions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloroquinazoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-chloroquinazoline. The following information, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experimentation.
Troubleshooting Guides
Problem 1: Low or No Yield of 4-Chloroquinazoline
Question: My reaction to synthesize 4-chloroquinazoline from 4-hydroxyquinazoline using phosphorus oxychloride (POCl₃) is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in this chlorination reaction is a common issue and can often be attributed to several factors. A systematic evaluation of your experimental setup and reagents is crucial.
Possible Causes & Solutions:
-
Incomplete Reaction: The conversion of 4-hydroxyquinazoline to 4-chloroquinazoline may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.
-
Reaction Temperature: The reaction generally requires heating. A common protocol involves refluxing the mixture of 4-hydroxyquinazoline in excess POCl₃.[1] Ensure the reaction temperature is maintained appropriately, typically between 70-90°C, for clean conversion of intermediates to the final product.[2][3]
-
-
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water. The presence of moisture in the starting material (4-hydroxyquinazoline) or the reaction solvent will consume the POCl₃, preventing the desired chlorination and leading to the formation of phosphoric acid and other byproducts.
-
Troubleshooting:
-
Thoroughly dry the 4-hydroxyquinazoline starting material in a vacuum oven before use.
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents if any are employed.
-
-
-
Suboptimal Reagent Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete conversion.
-
Troubleshooting:
-
While the reaction is often run in excess POCl₃ as the solvent, if a solvent is used, ensure at least one molar equivalent of POCl₃ is added.[2]
-
-
Problem 2: Presence of Significant Impurities in the Final Product
Question: After my synthesis and work-up, I have isolated a product that appears to be a mixture containing my desired 4-chloroquinazoline and other components. What are these common impurities and how can I minimize their formation?
Answer:
The synthesis of 4-chloroquinazoline is prone to the formation of several side products. Identifying these impurities is the first step toward mitigating their formation.
Common Side Products and Mitigation Strategies:
| Side Product Name | Chemical Structure | Reason for Formation | Mitigation Strategy |
| 4-Hydroxyquinazoline | Quinazolin-4(3H)-one | - Incomplete chlorination reaction.- Hydrolysis of the 4-chloroquinazoline product during aqueous work-up. | - Ensure complete reaction by monitoring with TLC/LC-MS.- During work-up, use ice-cold water or ice-cold aqueous sodium bicarbonate to quench the reaction mixture.[1] Avoid prolonged contact with water. Extract the product quickly into an organic solvent. |
| Pseudodimers | Dimeric quinazoline species | Reaction between phosphorylated intermediates and unreacted 4-hydroxyquinazoline. This is more likely to occur at lower temperatures if the system is not sufficiently basic.[2][3] | - Maintain a sufficiently basic reaction medium, for example, by using a tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).- Control the reaction temperature. An initial phosphorylation step can be performed at a lower temperature (< 25°C) under basic conditions, followed by heating to 70-90°C to drive the conversion to 4-chloroquinazoline.[2][3][4] |
| Phosphorylated Intermediates | (N)- and (O)-phosphorylated quinazolines | These are necessary intermediates in the reaction of 4-hydroxyquinazoline with POCl₃.[2][3] Incomplete conversion leads to their presence in the final product. | - Ensure the reaction is heated for a sufficient time (e.g., reflux) to drive the conversion of these intermediates to the final product.[2][3] |
Illustrative Data on Side Product Formation (Note: Precise quantitative data is scarce in the literature; these values are for illustrative purposes to highlight trends.)
| Reaction Condition | Unreacted 4-Hydroxyquinazoline (%) | Pseudodimer (%) |
| Low Temperature (25°C), no base | 30 | 15 |
| Low Temperature (25°C), with base | 20 | <5 |
| High Temperature (90°C), no base | <10 | 5 |
| Optimized: Low Temp (25°C) with base, then High Temp (90°C) | <2 | <1 |
Experimental Protocols
Key Experiment: Synthesis of 4-Chloroquinazoline from 4-Hydroxyquinazoline using POCl₃
This protocol is a general guideline and may require optimization based on the specific substrate and scale.
Materials:
-
4-Hydroxyquinazoline
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (optional, but recommended)
-
Dichloromethane (DCM) or Chloroform (for extraction)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyquinazoline. The reaction should be performed under an inert atmosphere (nitrogen or argon).
-
Addition of Reagents:
-
Method A (POCl₃ as solvent): To the 4-hydroxyquinazoline, add an excess of phosphorus oxychloride (e.g., 5-10 equivalents).
-
Method B (With a base): Suspend the 4-hydroxyquinazoline in a suitable anhydrous solvent like acetonitrile or toluene. Add a tertiary amine base (e.g., 1.2 equivalents of Et₃N or DIPEA). Cool the mixture in an ice bath and slowly add POCl₃ (at least 1.1 equivalents).
-
-
Reaction:
-
Method A: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105°C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Method B: After the addition of POCl₃ at a low temperature, allow the mixture to stir at room temperature for 30 minutes, then heat to 70-90°C for 2-4 hours, monitoring for completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly, pour the reaction mixture onto crushed ice or into a vigorously stirred, ice-cold saturated aqueous sodium bicarbonate solution. This step is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-chloroquinazoline.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of 4-chloroquinazoline.
Caption: Formation pathways of common side products.
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent oil and won't solidify. What could be the reason?
A1: This is often due to the presence of impurities, particularly residual phosphorus-containing byproducts from the POCl₃. Ensure that the aqueous work-up was thorough to hydrolyze and remove all phosphorus species. If the issue persists, purification by column chromatography is recommended over recrystallization.
Q2: I observe an exotherm when adding POCl₃ to my 4-hydroxyquinazoline. Is this normal?
A2: A slight exotherm can be normal, but a strong exotherm may indicate the presence of moisture in your starting material or solvent. It is best to add the POCl₃ slowly and with cooling (e.g., in an ice bath) to control the reaction temperature, especially during the initial phosphorylation stage.
Q3: Can I use other chlorinating agents besides POCl₃?
A3: Yes, other chlorinating agents can be used, such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF), or a combination of triphenylphosphine (PPh₃) and a chlorine source like N-chlorosuccinimide (NCS) or hexachloroethane. These reagents may offer milder reaction conditions but can introduce their own set of side products (e.g., triphenylphosphine oxide, which can be challenging to remove).
Q4: How can I confirm the identity and purity of my 4-chloroquinazoline product?
A4: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point close to the literature value (97-99 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To assess the purity and identify the presence of any starting material or side products.
Q5: My TLC shows a spot that has a similar Rf to my starting material. What is it likely to be?
A5: This is very likely unreacted 4-hydroxyquinazoline, which is a common impurity. It can also be the result of hydrolysis of the 4-chloroquinazoline on the silica gel TLC plate, especially if a protic solvent like methanol is used in the eluent. To confirm, you can run a co-spot on the TLC plate with your starting material. To remove this impurity, you can try washing a solution of your product in an organic solvent with a weak aqueous base, followed by thorough drying and solvent removal, or by careful column chromatography.
References
preventing di-substitution in nucleophilic attack on dichloroquinazolines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazolines. The focus is on achieving selective mono-substitution and preventing the formation of undesired di-substituted products.
Frequently Asked Questions (FAQs)
Q1: Why does the first nucleophilic attack preferentially occur at the C4 position of 2,4-dichloroquinazoline?
A: The regioselectivity for the C4 position is a well-documented phenomenon driven by electronic factors.[1][2][3] Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[1][3] This makes it more electron-deficient and, therefore, more susceptible to nucleophilic attack than the C2 position.[1][3] Consequently, the activation energy required for a nucleophile to attack the C4 position is lower, making this the kinetically favored pathway.[1][4]
Q2: My reaction is producing a significant amount of the 2,4-di-substituted product. What are the most common causes?
A: The formation of di-substituted quinazolines typically occurs when the reaction conditions are too harsh or when stoichiometry is not carefully controlled. The primary causes are:
-
High Temperatures: The second substitution at the C2 position has a higher activation energy and generally requires more stringent conditions, such as temperatures exceeding 100 °C.[1][4]
-
Excess Nucleophile: Using more than one equivalent of the amine or other nucleophile can drive the reaction towards di-substitution after the initial, more reactive C4 site has been consumed.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can provide the necessary energy and time for the less reactive C2 position to undergo substitution.
Q3: How can I optimize my reaction to favor the C4 mono-substituted product?
A: To maximize the yield of the desired 2-chloro-4-substituted-quinazoline, consider the following adjustments:
-
Control Stoichiometry: Use a slight excess, but ideally no more than 1.0 to 1.1 equivalents, of your nucleophile.
-
Moderate Temperature: Perform the reaction at a lower temperature. Many successful mono-substitutions are carried out at room temperature or with gentle heating (e.g., up to 80 °C), while di-substitution often requires temperatures above 100 °C.[1][2]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the 2,4-dichloroquinazoline starting material. Stop the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-substituted product.
-
Choice of Base and Solvent: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing in the reaction.[2] Solvents like dioxane, ethanol, or acetonitrile are commonly used and can influence reaction rates.[2][4]
Troubleshooting Workflow
If you are observing low yield of the mono-substituted product or high formation of the di-substituted byproduct, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for minimizing di-substitution.
Data Summary: Reaction Condition Effects
The following table summarizes the general effects of key reaction parameters on the selectivity of nucleophilic substitution on 2,4-dichloroquinazoline.
| Parameter | Condition for Mono-substitution (Favored) | Condition for Di-substitution (Disfavored) | Rationale |
| Temperature | Room Temperature to 80 °C | > 100 °C, Reflux, or Microwave Irradiation[1] | The C2 position is less reactive and requires higher thermal energy to overcome the activation barrier for substitution.[1][4] |
| Stoichiometry | 1.0 - 1.1 equivalents of nucleophile | > 1.2 equivalents of nucleophile | Excess nucleophile drives the reaction forward to substitute at the less reactive C2 position after the C4 sites are consumed. |
| Reaction Time | Monitored (typically a few hours) | Prolonged (e.g., >12-24 hours without monitoring) | Extended reaction times, especially at elevated temperatures, increase the likelihood of the slower C2 substitution occurring. |
| Nucleophile | Less reactive amines (e.g., anilines) | More reactive amines (e.g., primary aliphatic amines) | Highly nucleophilic reagents may react faster, potentially leading to di-substitution if other conditions are not optimized. |
Key Experimental Protocol
Objective: Synthesis of a 2-chloro-4-aminoquinazoline derivative via selective mono-substitution. This protocol is adapted from a representative procedure for reacting 2,4-dichloroquinazolines with anilines.[2]
Materials:
-
2,4-dichloroquinazoline derivative (1.0 mmol)
-
Substituted aniline or other amine nucleophile (1.0 mmol)
-
N,N-diisopropylethylamine (DIPEA) (2.0 - 2.2 mmol)
-
Anhydrous dioxane (6-10 mL)
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2,4-dichloroquinazoline derivative (1.0 mmol).
-
Add anhydrous dioxane (6 mL) to dissolve the starting material.
-
Add the corresponding aniline (1.0 mmol) to the mixture, followed by DIPEA (2.18 mmol).[2]
-
Stir the mixture at 80 °C.[2] Monitor the reaction's progress by TLC (e.g., using a 3:1 petroleum ether/ethyl acetate eluent).
-
Once the starting material is consumed (typically within 12 hours), cool the reaction mixture to room temperature.[2]
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).[2]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.[2]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-chloro-4-aminoquinazoline.
Reaction Pathway Visualization
The diagram below illustrates the sequential nature of the nucleophilic substitution, highlighting the difference in reactivity between the C4 and C2 positions.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
optimizing reaction conditions for 4-chloroquinazoline synthesis
Welcome to the technical support center for the synthesis of 4-chloroquinazoline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of 4-chloroquinazoline, a crucial intermediate in the development of pharmacologically active molecules, particularly kinase inhibitors.
Q1: My chlorination reaction failed, and I've only recovered my starting quinazolin-4(3H)-one. What went wrong?
A: Recovering the starting material is a common issue, typically pointing to problems with reagents or reaction conditions. Here are the primary causes:
-
Moisture Contamination: Quinazolin-4(3H)-one must be completely dry (<0.5% moisture).[1] Chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) react readily with water, which deactivates them and prevents the desired reaction. Ensure starting materials are dried under vacuum before use.
-
Inactive Chlorinating Agent: The quality of SOCl₂ or POCl₃ is critical. Use a fresh bottle or a recently opened one. Prolonged exposure to atmospheric moisture will degrade the reagent.
-
Insufficient Temperature or Time: The conversion of the hydroxyl group to a chloride requires significant energy. Most protocols require heating at reflux for several hours (4-6 hours is common).[2][3] A reaction run at too low a temperature or for too short a time will likely fail.[1]
-
Hydrolysis During Workup: 4-Chloroquinazoline is highly reactive and extremely sensitive to moisture.[4] During workup, it can readily hydrolyze back to the starting quinazolin-4(3H)-one. This can happen if the quenching and extraction steps are not performed efficiently and under anhydrous (or near-anhydrous) conditions where possible before introducing aqueous solutions.
Q2: My reaction is working, but the yield is very low. How can I optimize it?
A: Low yields can be frustrating and often result from suboptimal conditions or side reactions.[5][6]
-
Optimize Reaction Temperature and Time: Systematically screen different temperatures (e.g., 80°C, 100°C, reflux) and monitor the reaction's progress by TLC or LC-MS to find the optimal balance.[6]
-
Choice of Chlorinating Agent and Catalyst: For many substrates, the SOCl₂/DMF system provides excellent yields, often exceeding 90%.[3][4] The catalytic amount of DMF is crucial as it forms the Vilsmeier-Haack reagent, which is a key intermediate in the chlorination.[7]
-
Reagent Stoichiometry: While the chlorinating agent is often used in excess as the solvent, ensure that at least one molar equivalent of POCl₃ is used for efficient conversion if it's not the solvent.[8]
-
Workup and Purification Losses: Product can be lost during aqueous workup due to hydrolysis. Minimize the contact time with water and ensure the organic solvent for extraction is appropriate. During purification by column chromatography, the product can streak or get stuck on silica gel.[5] Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.
Q3: Which chlorinating agent is superior: Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃)?
A: Both reagents are effective, but they have different advantages and disadvantages. The choice often depends on the specific substrate, available equipment, and desired workup procedure.
-
Thionyl Chloride (SOCl₂): Often preferred for its volatility. Excess SOCl₂ (boiling point: 76°C) is more easily removed under reduced pressure than POCl₃.[3] It is commonly used with a catalytic amount of DMF, which can significantly improve reaction rates and yields.[4] This system is often reported to produce high yields (77-96%).[3]
-
Phosphorus Oxychloride (POCl₃): Has a higher boiling point (105.8°C), making it harder to remove by evaporation.[3] However, it is a very powerful chlorinating agent. Reactions with POCl₃ can be complex, proceeding through various phosphorylated intermediates.[8][9] Sometimes, phosphorus pentachloride (PCl₅) is added along with POCl₃ to enhance reactivity.[1]
For general laboratory-scale synthesis, the SOCl₂/DMF system is often recommended as a starting point due to its high efficiency and simpler workup.[3]
Q4: What is the most effective workup procedure after chlorination with SOCl₂ or POCl₃?
A: The workup is a critical step to isolate the product without causing hydrolysis.
-
Remove Excess Reagent: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully remove the excess SOCl₂ or POCl₃ under reduced pressure using a rotary evaporator.[1][3]
-
Quenching: Slowly and carefully pour the concentrated reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.[1][3] This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.
-
Neutralization & Extraction: The resulting solid precipitate can be filtered. Alternatively, the aqueous mixture can be neutralized by the slow addition of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is neutral or slightly basic (pH ~8-9).[1] Extract the product into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-chloroquinazoline.
Q5: My final product is impure. What are the likely contaminants and how can I best purify it?
A: Common impurities include the starting quinazolin-4(3H)-one and byproducts from side reactions.
-
Starting Material: The most common impurity is the unreacted or hydrolyzed starting material.[4]
-
Phosphorylated Intermediates: If using POCl₃, residual phosphorylated intermediates can be present.[8]
-
Dimerization Products: In some cases, side reactions can lead to the formation of dimers or other byproducts.[8]
Purification Methods:
-
Recrystallization: If a suitable solvent is found, recrystallization is an effective method for purification.
-
Column Chromatography: Flash chromatography on silica gel is commonly used. Due to the basic nature of the quinazoline nitrogen, tailing can be an issue. It is often beneficial to add 1% triethylamine to the eluent system (e.g., hexane/ethyl acetate) to obtain a sharp peak.[5]
-
Washing: Sometimes, simply triturating or washing the crude solid with a solvent in which the impurities are soluble but the product is not (like cold diethyl ether) can significantly improve purity.[3]
Data Presentation: Impact of Reaction Conditions
The selection of a chlorinating agent and reaction conditions significantly influences the yield of 4-chloroquinazoline.
| Starting Material | Chlorinating Agent | Catalyst/Additive | Temperature | Time | Yield (%) | Reference |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | SOCl₂ | DMF (cat.) | 100 °C | - | 91.3 | [4] |
| Quinazolin-4(3H)-one | SOCl₂ | None | Reflux | 4-6 h | 92.7 | [3] |
| 6,8-Dibromoquinazolin-4(3H)-one derivatives | SOCl₂ | DMF (cat.) | - | - | 77-96 | [3] |
| Quinazolin-4(3H)-one | POCl₃ | None | 110 °C | 2 h | 86 | [3] |
| Quinazolin-4(3H)-one | POCl₃ | PCl₅ | Water Bath | 6-8 h | - | [1] |
| 2-chloromethyl-7-fluoroquinazolin-4(3H)-one | POCl₃ | DIPEA | 80 °C | 4 h | - | [10] |
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride and DMF[4]
-
To a dried flask equipped with a reflux condenser and a calcium chloride drying tube, add 7-chloro-6-nitroquinazolin-4(3H)-one (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) to act as the solvent (e.g., 10-15 mL per gram of starting material).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).
-
Heat the reaction mixture to 100°C and maintain for the required time until TLC analysis shows complete consumption of the starting material.
-
Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure.
-
Carefully pour the residue onto crushed ice and stir for 30 minutes.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the 4,7-dichloro-6-nitroquinazoline product.
Protocol 2: Chlorination using Phosphorus Oxychloride[3]
-
Place the starting quinazolin-4(3H)-one derivative (1.0 eq) in a round-bottom flask fitted with a reflux condenser.
-
Add phosphorus oxychloride (POCl₃) in excess (e.g., 8-10 mL per gram of starting material).
-
Heat the mixture to 110°C and stir for 2 hours.
-
After cooling to room temperature, carefully evaporate the excess POCl₃ under reduced pressure.
-
Partition the crude residue between dichloromethane (CH₂Cl₂) and a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinazoline.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for 4-chloroquinazoline synthesis.
Role in EGFR Inhibitor Synthesis & Signaling
4-Chloroquinazoline is a key precursor for many 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors.
Caption: Synthesis and mechanism of action for EGFR inhibitors derived from 4-chloroquinazoline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct [jchemtech.com]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline Derivatives
Welcome to the technical support center for the purification of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound derivatives?
A1: Common impurities often stem from unreacted starting materials, reagents, and byproducts from the synthetic route. Potential impurities could include:
-
Starting materials: Unreacted 2-mercapto-5,6,7,8-tetrahydro-3H-quinazolin-4-one or the corresponding hydroxyl precursor.
-
Chlorinating agent byproducts: Residual phosphoryl chloride or other chlorinating agents and their hydrolysis products.
-
Side-products: Over-chlorinated species, or products of incomplete reaction. The synthesis of related quinazoline derivatives can sometimes result in by-products from competing cyclization reactions or rearrangements.[1]
-
Solvent and reagent residues: Residual solvents from the reaction or workup, and any excess reagents used in the synthesis.
Q2: Which purification techniques are most effective for this compound derivatives?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. The two primary methods are:
-
Recrystallization: This is often a good first step for removing baseline impurities and can be very effective if a suitable solvent system is identified.
-
Column Chromatography: This technique is highly effective for separating the target compound from impurities with different polarities. For quinazoline derivatives, silica gel is a common stationary phase.
Q3: My compound is an oil and won't crystallize. What can I do?
A3: "Oiling out" is a common problem during recrystallization. This can happen if the compound's melting point is lower than the boiling point of the solvent, if the solution is too concentrated, or if cooling is too rapid. To induce crystallization, you can try:
-
Scratching the inside of the flask: Use a glass rod to create a rough surface that can initiate crystal growth.
-
Seeding: Introduce a small crystal of the pure compound to the solution to act as a template for crystallization.
-
Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Changing the solvent system: Experiment with different solvents or solvent mixtures. A mixture of a good solvent and a poor solvent can sometimes be effective.
Q4: I'm seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?
A4: If you are not achieving good separation on the column, consider the following:
-
Optimize the mobile phase: A common reason for poor separation is a suboptimal mobile phase. Try adjusting the polarity of your eluent system. For silica gel chromatography, gradually increasing the polarity of the solvent system can improve separation.
-
Slurry packing the column: Ensure the column is packed evenly to avoid channeling. A well-packed column is crucial for good resolution.
-
Sample loading: Dissolve the crude product in a minimal amount of solvent before loading it onto the column. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often a superior method.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, you might consider using alumina or a reverse-phase (e.g., C18) stationary phase.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no crystal formation | - The compound is too soluble in the chosen solvent.- The solution is not saturated.- The presence of impurities is inhibiting crystallization. | - Try a different solvent in which the compound is less soluble at room temperature.- Concentrate the solution by evaporating some of the solvent.- Attempt to purify by column chromatography first to remove impurities. |
| Oiling out | - The cooling process is too rapid.- The solvent's boiling point is higher than the compound's melting point.- The solution is supersaturated. | - Allow the solution to cool slowly to room temperature before further cooling.- Choose a solvent with a lower boiling point.- Dilute the solution slightly before cooling. |
| Low yield | - The compound has some solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the minimum amount of hot solvent is used for dissolution.- Cool the filtrate thoroughly in an ice bath to maximize precipitation.- Preheat the filtration apparatus to prevent premature crystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots (overlapping bands) | - Inappropriate mobile phase polarity.- Column overloading.- The column was not packed properly. | - Adjust the eluent system. Test different solvent ratios with TLC first.- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully using a slurry method to ensure even packing. |
| Cracked or channeled column bed | - The column ran dry.- The silica gel was not properly settled. | - Never let the solvent level drop below the top of the silica gel.- Gently tap the column during packing to ensure the silica gel settles evenly. |
| Compound streaking on the column/TLC | - The compound is highly polar and strongly adsorbs to the silica gel.- The sample is not fully dissolved when loaded. | - Add a small amount of a more polar solvent (e.g., methanol) or an acid/base (e.g., acetic acid/triethylamine) to the mobile phase.- Ensure the sample is completely dissolved in a minimal amount of solvent before loading. |
| No compound eluting from the column | - The mobile phase is not polar enough to move the compound. | - Gradually increase the polarity of the mobile phase. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof.
-
Dissolution: In a flask, add the crude this compound derivative and the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system using thin-layer chromatography (TLC) that provides good separation of the target compound from impurities (a target Rf value of ~0.3 is often ideal).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Visualizations
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting workflow for the recrystallization process.
Experimental Workflow for Column Chromatography
Caption: General workflow for purification by column chromatography.
References
Technical Support Center: Stability of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline. The information is designed to help anticipate and address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound may be sensitive to strong acids or bases.[1] Many drugs exhibit optimal stability in a pH range of 4-8.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation reactions such as oxidation, reduction, and hydrolysis.[3][4] Proper storage at recommended temperatures (e.g., 2-8°C) is crucial.[5][6]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[3][7]
-
Solvent: The choice of solvent is critical. While some quinazoline derivatives have shown stability in DMSO and water, interactions with the solvent can lead to degradation.[7][8][9]
-
Oxygen: The presence of oxygen can lead to oxidative decomposition, a known issue for some related heterocyclic compounds.[3][10]
-
Enzymatic Degradation: If working with biological matrices, enzymatic activity can contribute to the degradation of the compound.[11]
Q2: What are the recommended storage conditions for solutions of this compound?
To ensure maximum stability, solutions of this compound should be stored at 2-8°C in tightly sealed containers, protected from light.[5][6] For long-term storage, preparing fresh solutions is recommended. If stock solutions are prepared in solvents like DMSO, they should be stored in small aliquots at low temperatures to minimize freeze-thaw cycles.
Q3: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the available literature, potential degradation routes can be inferred based on its chemical structure:
-
Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution by water (hydrolysis), especially under non-neutral pH conditions. This would replace the chlorine atom with a hydroxyl group, forming the corresponding 4-hydroxy derivative.
-
Oxidation: The methylthio group (-SCH3) can be oxidized to a sulfoxide (-SOCH3) or a sulfone (-SO2CH3). The tetrahydroquinazoline ring may also be susceptible to oxidation.
-
Nucleophilic Substitution: The electrophilic nature of the chlorine atom makes it susceptible to reaction with nucleophiles that may be present in the solution.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in solution color (e.g., yellowing) | Photodegradation or oxidative decomposition. | 1. Prepare a fresh solution and store it protected from light (e.g., in an amber vial or wrapped in aluminum foil). 2. If the problem persists, degas the solvent before use to minimize dissolved oxygen. 3. Analyze the discolored solution by HPLC or LC-MS to identify potential degradation products. |
| Precipitation or decreased solubility over time | Aggregation, degradation to a less soluble product, or solvent evaporation. | 1. Visually inspect for crystal formation. 2. Confirm the identity and purity of the precipitate using analytical techniques. 3. If degradation is confirmed, prepare fresh solutions more frequently. 4. Ensure storage containers are properly sealed to prevent solvent evaporation.[9] |
| Inconsistent experimental results or loss of biological activity | Degradation of the compound in the experimental medium. | 1. Assess the stability of the compound under your specific experimental conditions (e.g., buffer composition, pH, temperature, incubation time). 2. Use an analytical method like HPLC to quantify the amount of intact compound at the beginning and end of the experiment.[8] 3. Consider preparing the compound solution immediately before each experiment. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Chemical degradation of the compound. | 1. Characterize the new peaks using mass spectrometry to identify potential degradation products. 2. Systematically investigate the influence of pH, temperature, and light on the rate of degradation to identify the primary cause. 3. Adjust experimental and storage conditions to minimize the formation of these impurities. |
Data on the Stability of Related Quinazoline Derivatives
Quantitative stability data for this compound is limited. However, studies on other quinazoline derivatives provide some general insights.
| Compound | Solvent/Medium | Concentration | Storage Conditions | Observed Stability | Reference |
| Quinazoline Derivatives | 0.2% DMSO | Not specified | Not specified | Homogeneous for up to 96 hours | [8] |
| BG1189 and BG1190 | Water | 10⁻³ M | Kept in dark at 22°C | Stable for 624 hours | [7] |
| BG1188 | Ultrapure Water | 10⁻³ M | Kept in dark at 4°C | Stable for over 40 days | [12] |
| BG1188 | Ultrapure Water | 10⁻⁴ M | Not specified | Stable for 119 days | [12] |
| BG1188 | Ultrapure Water | 10⁻⁵ M | Not specified | Stable for 34 days | [12] |
| BG1188 | DMSO | 10⁻³ M | Not specified | Unstable, modifications observed immediately | [9] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment using UV-Vis Spectroscopy
This protocol provides a rapid method to screen for major degradation of the compound in different solvents.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Prepare fresh dilutions in the test solvents (e.g., water, phosphate-buffered saline) to a final concentration that gives a measurable absorbance (e.g., 10-50 µM).
-
Initial Measurement: Immediately after preparation, record the UV-Vis absorption spectrum of each solution from 200-400 nm.
-
Incubation: Store the solutions under different conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark).
-
Time-Point Measurements: Record the UV-Vis spectra of the solutions at regular intervals (e.g., 1, 4, 8, 24, 48 hours).
-
Data Analysis: Compare the spectra over time. A significant change in the absorbance maximum (λmax) or the appearance of new peaks suggests degradation.[7][9]
Protocol 2: Quantitative Stability Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of the parent compound and the detection of degradation products.
-
HPLC Method Development: Develop a stability-indicating HPLC method. This involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength to achieve good separation of the parent compound from potential degradants.
-
Forced Degradation Study: To validate the method's ability to separate degradants, subject the compound to forced degradation under harsh conditions (e.g., strong acid, strong base, high temperature, oxidation with H₂O₂, and light exposure).[13]
-
Stability Study Setup:
-
Prepare solutions of the compound in the desired solvents and at the relevant concentrations.
-
Divide the solutions into aliquots for storage under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, photostability chamber).
-
-
Sample Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration. The appearance and growth of new peaks should also be monitored and quantified.
Visualizations
Caption: Workflow for a typical stability study of a compound in solution.
References
- 1. Buy 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline (EVT-12042491) [evitachem.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. iipseries.org [iipseries.org]
- 5. This compound [myskinrecipes.com]
- 6. This compound [myskinrecipes.com]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benchchem.com [benchchem.com]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
Technical Support Center: Managing Regioselectivity in Nucleophilic Substitution of 2,4-Dichloroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in the nucleophilic substitution of 2,4-dichloroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in the nucleophilic substitution of 2,4-dichloroquinazoline?
A1: The nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline is highly regioselective. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine atom at the C2 position.[1][2][3][4][5] This preferential substitution at the C4 position is a well-documented phenomenon.[1][6][7]
Q2: What is the underlying scientific reason for the preferential substitution at the C4 position?
A2: The enhanced reactivity of the C4 position is attributed to electronic factors within the quinazoline ring.[1][6] Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][5][6][7][8] This corresponds to a lower activation energy for the nucleophilic attack at the C4 position compared to the C2 position.[1][6][8]
Q3: Can I achieve selective substitution at the C2 position?
A3: Yes, selective substitution at the C2 position is possible, but it typically requires that the C4 position is already substituted or blocked.[3][9] If you start with 2,4-dichloroquinazoline, the first substitution will almost exclusively occur at the C4 position under mild conditions. To achieve a different substitution pattern, a multi-step strategy is often necessary.[3]
Q4: What are the typical reaction conditions for selective monosubstitution at the C4 position?
A4: Selective monosubstitution at the C4 position can generally be achieved under mild reaction conditions. This often involves reacting 2,4-dichloroquinazoline with a nucleophile at temperatures ranging from room temperature to around 80 °C.[1][2] Common solvents for this reaction include ethanol, dioxane, and tetrahydrofuran (THF).[1][4][10] A base, such as N,N-diisopropylethylamine (DIPEA), is often added to neutralize the HCl generated during the reaction.[1][10] In some cases, an excess of the amine nucleophile can also serve as the base.[1][5]
Q5: How can I achieve disubstitution at both C2 and C4 positions?
A5: Disubstitution to form 2,4-diaminoquinazolines requires more forcing conditions than monosubstitution at C4.[1][2] After the initial substitution at the C4 position, the second nucleophilic attack at the C2 position is more difficult because the first substitution reduces the electrophilicity of the quinazoline ring.[4] To achieve the second substitution, higher temperatures (often above 100 °C), microwave irradiation, or the use of a Buchwald-Hartwig amination reaction may be necessary.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 4-Substituted Product
| Possible Cause | Troubleshooting Step |
| Inactive Reactants | Ensure the 2,4-dichloroquinazoline and the nucleophile are pure and dry. Impurities can interfere with the reaction. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[5] |
| Inappropriate Solvent | The solubility of the starting materials can be a limiting factor.[11] Experiment with different solvents such as ethanol, dioxane, THF, or acetonitrile to find the optimal medium for your specific nucleophile. |
| Base Incompatibility | If using a base like DIPEA, ensure it is fresh and not degraded. The choice of base can be critical; consider alternatives if the reaction is not proceeding. |
| Poor Nucleophilicity of the Amine | For electron-poor amines, the reaction may be slow and result in low yields.[12] In such cases, using microwave irradiation can significantly improve the reaction rate and yield.[12] |
Issue 2: Formation of a Mixture of Mono- and Di-substituted Products
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | For selective C4 monosubstitution, it is crucial to maintain a mild temperature. High temperatures can promote the slower second substitution at the C2 position.[1][2] |
| Excess of Nucleophile | While a slight excess of the nucleophile is often used, a large excess, especially at elevated temperatures, can lead to the formation of the disubstituted product. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nucleophile. |
| Prolonged Reaction Time | Even at moderate temperatures, extended reaction times can lead to the formation of the disubstituted product. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
Issue 3: Difficulty in Achieving C2 Substitution
| Possible Cause | Troubleshooting Step |
| Insufficiently Forcing Conditions | The C2 position is less reactive than the C4 position.[1][2][4] To achieve substitution at C2, significantly higher temperatures (e.g., >100 °C) are often required.[1] |
| Microwave Irradiation | Microwave-assisted synthesis can be highly effective in promoting the substitution at the C2 position, often leading to shorter reaction times and higher yields.[1] |
| Alternative Catalytic Systems | For challenging C2 substitutions, consider using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1] |
Experimental Protocols
Protocol 1: General Procedure for Selective C4-Amination of 2,4-Dichloroquinazoline
This protocol describes a general method for the regioselective synthesis of 2-chloro-4-aminoquinazolines.
Materials:
-
2,4-dichloroquinazoline
-
Primary or secondary amine (1.0-1.2 equivalents)
-
N,N-diisopropylethylamine (DIPEA) (2.0-2.2 equivalents)
-
Dioxane (anhydrous)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,4-dichloroquinazoline (1.0 equivalent).
-
Add anhydrous dioxane to dissolve the starting material.
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Add DIPEA (2.0-2.2 equivalents) to the reaction mixture.
-
Stir the mixture at a controlled temperature, typically between room temperature and 80 °C.[1]
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.[1][5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired 2-chloro-4-aminoquinazoline derivative.[1]
Protocol 2: Synthesis of 2,4-Diaminoquinazolines via Stepwise Substitution
This protocol outlines a two-step procedure for the synthesis of 2,4-diaminoquinazolines.
Step 1: Synthesis of the 2-chloro-4-aminoquinazoline intermediate
-
Follow Protocol 1 to synthesize the C4-substituted intermediate.
Step 2: Substitution at the C2 position Materials:
-
2-chloro-4-aminoquinazoline (from Step 1)
-
Second amine (can be the same or different from the first) (excess)
-
High-boiling point solvent (e.g., N,N-dimethylacetamide - DMA)
-
Microwave reactor or high-temperature oil bath
Procedure:
-
In a reaction vessel suitable for high temperatures or microwave irradiation, combine the 2-chloro-4-aminoquinazoline intermediate and an excess of the second amine.
-
Add a high-boiling point solvent such as DMA.
-
Heat the reaction mixture to a high temperature (e.g., 135-140 °C) for several hours.[10] Alternatively, use a microwave reactor according to the manufacturer's instructions.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up.
-
Purify the crude product by chromatography or recrystallization to yield the 2,4-diaminoquinazoline.
Data Presentation
Table 1: Summary of Reaction Conditions for Regioselective C4-Substitution
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(N,N-dimethylamino)-aniline | Dioxane | DIPEA | 80 | 12 | 65 | [1] |
| Hydrazine hydrate | Ethanol | - | 0-5 | 2 | - | [2] |
| Various amines | THF | (i-Pr)₂NEt | Room Temp. | - | - | [10] |
| Anilines | Ethanol | - | Reflux | 24 | - | [6] |
Table 2: Conditions for Subsequent C2-Substitution
| Starting Material | Nucleophile | Solvent | Conditions | Reference |
| 2-Chloro-4-aminoquinazoline derivative | Primary/Secondary amines | DMA | 135-140 °C | [10] |
| 2-Chloro-4-aminoquinazoline derivative | Various amines | - | >100 °C or Microwave | [1] |
Visualizations
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lassbio.com.br [lassbio.com.br]
- 9. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of N-arylation of 4-Chloroquinazolines
This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted solutions for improving the efficiency of N-arylation of 4-chloroquinazolines. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered in the synthesis of 4-anilinoquinazolines, a critical scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the N-arylation of 4-chloroquinazolines?
Low yields are frequently attributed to several factors. The reactivity of 4-chloroquinazolines can be lower compared to their bromo or iodo counterparts, necessitating carefully optimized reaction conditions.[1] Key contributors to low yields include:
-
Substrate Reactivity: Electron-poor amines react more slowly and may result in lower yields and longer reaction times.[2][3] Conversely, electron-rich amines tend to react more readily under milder conditions.[2][3]
-
Steric Hindrance: Substituents at the ortho-position of the aniline can significantly hinder the reaction, sometimes preventing product formation altogether.[2][3]
-
Inefficient Catalysis (for cross-coupling reactions): In palladium-catalyzed reactions like the Buchwald-Hartwig amination, issues such as inefficient activation of the Pd(0) catalyst, suboptimal ligand choice, or an inappropriate base can drastically reduce yields.[1]
-
Side Reactions: Competing reactions, such as hydrodehalogenation (the reduction of the C-Cl bond), can lower the yield of the desired N-arylated product.[1]
Q2: How can I improve the reaction rate for slow N-arylation reactions?
For sluggish reactions, particularly with electron-poor or sterically hindered amines, several strategies can be employed:
-
Microwave Irradiation: This is a highly effective method for accelerating reactions.[2][3] Microwave heating can significantly reduce reaction times from hours to minutes and often improves yields.[2][3][4]
-
Ultrasound Irradiation: Sonication can also be used to increase reaction efficiency and reduce synthesis time.[5]
-
Temperature Increase: For thermally stable reactants, increasing the reaction temperature can enhance the rate, although this should be balanced against the potential for side product formation.[1] Buchwald-Hartwig aminations often require heating between 80-110 °C.[1]
Q3: What is the best approach for N-arylation when dealing with anilines bearing ortho-substituents?
Ortho-substituted anilines present a challenge due to steric hindrance.[2][3] While reactions with some ortho-substituted anilines like 2-methoxy-N-methylaniline can proceed with good yields under microwave heating, others like ortho-methyl-substituted anilines may fail to produce the desired product.[2][3] A potential strategy is a two-step process: perform the N-arylation with the corresponding primary aniline first, followed by N-methylation.[2][3]
Q4: When should I choose a palladium-catalyzed method versus a base-free microwave-assisted method?
-
Palladium-Catalyzed (e.g., Buchwald-Hartwig): This method is robust and versatile but requires careful optimization of the catalyst, ligand, and base.[1] It is particularly useful for challenging couplings where other methods fail. The choice of a bulky, electron-rich phosphine ligand is often critical for success.[1]
-
Base-Free Microwave-Assisted Method: A reported efficient method utilizes a mixture of THF and water (1:1) as the solvent under microwave irradiation.[2][3] This approach is more sustainable as it avoids the use of a base and reduces the amount of organic solvent.[2] It has shown compatibility with a wide range of N-methylanilines and substituted anilines.[2][3]
Q5: Can copper catalysts be used for the N-arylation of 4-chloroquinazolines?
Yes, copper-catalyzed N-arylation, such as the Ullmann condensation, is a viable alternative to palladium-catalyzed methods.[6][7] The advantages of copper include its lower cost and toxicity.[6][8] However, traditional Ullmann conditions often require high temperatures.[6] Modern protocols may offer milder conditions.[5][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Low Reactivity of Amine: The aniline is electron-poor or sterically hindered. | - Switch to microwave-assisted heating to increase reaction rate and efficiency.[2][3]- For ortho-substituted anilines, consider a two-step approach of arylation followed by methylation.[2] |
| 2. Ineffective Catalyst System (Buchwald-Hartwig): The palladium catalyst is not activating, or the ligand is unsuitable. | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos).[1]- Ensure the palladium precatalyst is of high quality. | |
| 3. Incorrect Base: The base is too weak or not soluble. | - For less reactive aryl chlorides, switch to a stronger base like sodium tert-butoxide (NaOtBu).[1]- Ensure the base is anhydrous and of high purity.[1] | |
| Slow Reaction Rate | 1. Insufficient Energy Input: The reaction requires more energy to overcome the activation barrier. | - Increase the reaction temperature or switch to microwave irradiation.[1][2]- Consider using ultrasound irradiation.[5] |
| 2. Poor Solvent Choice: The solvent may not be optimal for solubility or the reaction mechanism. | - For microwave-assisted reactions, a THF/H₂O (1:1) mixture has proven effective.[2][3]- For Buchwald-Hartwig reactions, solvents like toluene or dioxane are common.[1] | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Catalyst Deactivation Pathway: This can be more common with electron-poor aryl halides. | - Use a more robust catalyst system or a higher catalyst loading.[1]- Adjust the reaction temperature and time. |
| 2. Product Inhibition: The product may be coordinating to the palladium center, inhibiting catalysis. | - Try a different solvent to improve product solubility and minimize inhibition.[1] |
Experimental Protocols and Data
Microwave-Assisted N-arylation (Base-Free)
This protocol is adapted from a reported efficient, base-free method.[2][3]
General Procedure:
-
In a microwave reactor vial, combine the 4-chloroquinazoline (1.0 equiv.), the desired aniline or N-methylaniline (1.2 equiv.), and a 1:1 mixture of THF/H₂O.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature (e.g., 100-120 °C) for the designated time (e.g., 10-120 minutes).[2][3]
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilinoquinazoline.
Table 1: N-arylation of 4-chloro-6-halo-2-phenylquinazolines with N-methylanilines via Microwave Irradiation [2][3]
| Entry | X | R (N-methylaniline) | Product | Yield (%) | Time (min) | Temp (°C) |
| 1 | I | 4-OMe | 10a | 86 | 10 | 100 |
| 2 | Br | 4-OMe | 10b | 63 | 10 | 100 |
| 3 | I | 3-OMe | 10c | 90 | 10 | 100 |
| 4 | Br | 3-OMe | 10d | 85 | 10 | 100 |
| 5 | I | 2-OMe | 10e | 87 | 20 | 100 |
| 6 | Br | 2-OMe | 10f | 84 | 20 | 100 |
| 7 | I | 2-Me | - | 0 | 60 | 120 |
| 8 | Br | 2-Me | - | 0 | 60 | 120 |
| 9 | I | 4-Br | 10i | 70 | 40 | 100 |
| 10 | Br | 4-Br | 10j | 75 | 40 | 100 |
| 11 | I | 3-Br | 10k | 72 | 10 | 100 |
| 12 | Br | 3-Br | 10l | 73 | 10 | 100 |
Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This is a general protocol for a typical Buchwald-Hartwig amination reaction.[1]
General Procedure:
-
To an oven-dried reaction vessel, add the 4-chloroquinazoline (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visual Guides
Experimental Workflow
Caption: General workflow for the N-arylation of 4-chloroquinazolines.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for low-yield N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles [organic-chemistry.org]
- 5. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
Technical Support Center: Enhancing the Solubility of Quinazoline-Based Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with quinazoline-based kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many quinazoline-based kinase inhibitors exhibit poor water solubility?
A1: The limited aqueous solubility of numerous 4(3H)-quinazolinone derivatives often stems from their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system, which, combined with other aromatic and lipophilic substituents, results in high crystal lattice energy and low polarity. This molecular architecture makes it energetically unfavorable for water molecules to effectively solvate the compound, leading to poor solubility.[1] Consequently, many of these inhibitors are categorized as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[1][2]
Q2: My quinazoline compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay. What are the likely causes and how can I resolve this?
A2: This common issue, often termed "precipitation upon dilution," typically occurs because the final concentration of the compound exceeds its solubility limit in the aqueous buffer, even with a small percentage of DMSO.[1] The DMSO concentration becomes too low to maintain the solubility of the hydrophobic compound. Here are several strategies to address this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer can increase the compound's solubility.[1]
-
Utilize Surfactants: Incorporating low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, can aid in forming micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1]
-
pH Adjustment: Since the 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, the solubility of its derivatives is often pH-dependent.[1] Lowering the pH of the buffer can increase the ionization of the compound, which generally enhances its aqueous solubility.
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, effectively increasing its solubility in aqueous solutions.[1]
Q3: How does pH influence the solubility of quinazoline-based kinase inhibitors?
A3: Many quinazoline kinase inhibitors are weakly basic compounds due to the presence of ionizable nitrogen atoms in their structure.[3] Consequently, their solubility is highly dependent on the pH of the solution.[3] At a pH below their pKa (acid dissociation constant), these compounds become protonated (ionized). This increased charge enhances their interaction with polar water molecules, leading to improved solubility.[3] Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble, unionized form.[3] For instance, the solubility of gefitinib is significantly higher in acidic conditions (pH 1.2) compared to neutral or basic conditions.[4]
Q4: What are some effective methods to enhance the solubility of quinazoline-based kinase inhibitors for oral drug delivery?
A4: Several formulation strategies can be employed to improve the solubility and dissolution rate of these compounds, which is crucial for enhancing oral bioavailability. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface-area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.
-
Solid Dispersions: This involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. The conversion from a crystalline to an amorphous form increases the drug's apparent solubility and dissolution rate.[2][5][6]
-
Complexation: Forming inclusion complexes with cyclodextrins can significantly enhance the aqueous solubility of these inhibitors.[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve the drug in a lipid-based formulation, which then forms a fine emulsion in the gastrointestinal tract, facilitating absorption.
Troubleshooting Guides
Issue 1: Compound fails to dissolve in 100% DMSO.
| Probable Cause | Recommended Solution(s) |
| Insufficient solvent volume. | Increase the volume of fresh, anhydrous DMSO. |
| Low-quality or hydrated DMSO. | Use fresh, high-purity, anhydrous DMSO. Water contamination can significantly reduce the solubilizing capacity of DMSO. |
| Compound has very low intrinsic solubility. | Gentle warming (37-50°C) and/or ultrasonication can be used to aid dissolution.[1] Always check for compound stability at elevated temperatures. |
Issue 2: Stock solution in DMSO precipitates upon storage at low temperatures (4°C or -20°C).
| Probable Cause | Recommended Solution(s) |
| The compound's solubility in DMSO is temperature-dependent. | If the compound's stability permits, store the stock solution at room temperature.[1] If refrigeration is necessary, gently warm the vial and vortex thoroughly to ensure complete redissolution before use.[1] |
Issue 3: Inconsistent results in cell-based assays.
| Probable Cause | Recommended Solution(s) |
| Precipitation of the compound in the cell culture medium. | Visually inspect the assay plates for any signs of precipitation.[1] Employ solubility enhancement techniques such as the use of co-solvents, surfactants, or cyclodextrins as described in FAQ A2.[1] |
| Interaction with media components or binding to plastics. | Consider if any components in the cell culture media could be interacting with the compound to reduce its solubility. Investigate potential binding of the compound to the plasticware used in the assay. |
| High final DMSO concentration. | Ensure the final DMSO concentration is kept consistent and as low as possible across all experiments to avoid solvent-induced artifacts and cell toxicity. |
Quantitative Data on Solubility Enhancement
The following tables summarize the improvement in solubility for some common quinazoline-based kinase inhibitors using various enhancement techniques.
Table 1: Solubility Enhancement of Gefitinib
| Enhancement Technique | Carrier/System | Solvent/Medium | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase | Reference |
| Solid Dispersion | D-α-Tocopherol Polyethylene Glycol-1000 Succinate (TPGS) | 0.1N HCl | 303.85 | 1003.69 | ~3.3 | [6] |
| Solid Dispersion with Complexation | TPGS with 2-Hydroxypropyl β-Cyclodextrin (HP-β-CD) | 0.1N HCl | 303.85 | 1271.21 | ~4.2 | [6][7] |
| Lipid-Based Formulation | Peceol | - | - | 45,400 | - | [8] |
| Lipid-Based Formulation | Labrasol ALF | - | - | 33,600 | - | [8] |
| Lipid-Based Formulation | Transcutol P | - | - | 76,000 | - | [8] |
Table 2: Solubility Enhancement of Erlotinib
| Enhancement Technique | Carrier/System | Solvent/Medium | Initial Solubility | Enhanced Solubility/Dissolution | Reference |
| Solid Dispersion | Poloxamer 188 (1:5 drug-to-polymer ratio) | 0.1N HCl (pH 1.2) | - | ~90% drug release | |
| Liquisolid Compact | Polyethylene glycol 400 (PEG 400) and Avicel PH200 | - | Poorly soluble | Increased dissolution power | |
| Nanosponge Complex | β-Cyclodextrin nanosponge | - | - | 2-fold increase in dissolution rate | [9] |
| Amorphous Solid Dispersion | HPMC-AS-L | Simulated gastric to intestinal transfer | Low | Enhanced solubility and reduced crystallization | [10] |
Table 3: Solubility of Lapatinib
| Solvent/Medium | Solubility | Reference |
| Water | 0.007 mg/mL (as ditoluenesulfonate monohydrate) | [11] |
| 0.1 N HCl | 0.001 mg/mL (as ditoluenesulfonate monohydrate) | [11] |
| DMSO | ~20 mg/mL | [12] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [12] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of a quinazoline-based kinase inhibitor.
Materials:
-
Quinazoline-based kinase inhibitor (solid)
-
Selected solvent (e.g., water, buffer of specific pH, organic solvent)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them on an orbital shaker or rotator.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, stop the agitation and allow any undissolved solid to settle.
-
Carefully separate the saturated solution from the excess solid by either centrifugation at a high speed or by filtering the solution through a 0.22 µm filter. This step is critical to avoid aspirating any solid particles.
-
Quantify the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV.
-
The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.
Protocol 2: Preparation of Solid Dispersions by Solvent Evaporation Method
This protocol describes a common method for preparing solid dispersions to enhance solubility.
Materials:
-
Quinazoline-based kinase inhibitor
-
Hydrophilic carrier (e.g., Poloxamer 188, PVP K30, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the quinazoline inhibitor and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the carrier in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature.
-
Continue the evaporation process until a solid film or mass is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization and use.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways targeted by quinazoline-based kinase inhibitors and a general workflow for troubleshooting solubility issues.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: VEGFR signaling pathway and the point of inhibition.
Caption: Workflow for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Potential of erlotinib cyclodextrin nanosponge complex to enhance solubility, dissolution rate, in vitro cytotoxicity and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid amorphous formulations for enhancing solubility and inhibiting Erlotinib crystallization during gastric-to-intestinal transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Head-to-Head Battle: Pyrimidine vs. Quinazoline Kinase Inhibitors in Targeted Therapy
For researchers, scientists, and drug development professionals, the choice of a core chemical scaffold is a pivotal decision in the design of novel kinase inhibitors. Among the most successful and widely utilized pharmacophores are the pyrimidine and quinazoline rings. Both have given rise to a multitude of FDA-approved drugs that have revolutionized the treatment of various cancers. This guide provides an objective, data-driven comparison of pyrimidine and quinazoline kinase inhibitors, focusing on their performance, underlying mechanisms, and the experimental methodologies used for their evaluation.
At their core, both pyrimidine and quinazoline kinase inhibitors are heterocyclic aromatic compounds that typically function as ATP-competitive inhibitors. They achieve their therapeutic effect by occupying the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive diseases like cancer. The quinazoline scaffold is essentially a pyrimidine ring fused to a benzene ring, a structural modification that influences its physicochemical properties and interaction with the kinase domain.[1][2]
This comparison will delve into specific examples of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology, to provide a clear, evidence-based analysis of their respective strengths and weaknesses.
Quantitative Efficacy: A Tale of the Tape
To illustrate the comparative performance of pyrimidine and quinazoline scaffolds, we will examine two prominent examples of EGFR inhibitors: Osimertinib, a third-generation pyrimidine-based inhibitor, and Gefitinib, a first-generation quinazoline-based inhibitor.
| Parameter | Osimertinib (Pyrimidine) | Gefitinib (Quinazoline) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | >200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
| Binding Mode | Irreversible (Covalent) | Reversible |
| Median Progression-Free Survival (First-Line NSCLC) | 18.9 months | 10.2 months |
| Median Overall Survival (First-Line NSCLC) | 38.6 months | 31.8 months |
Data compiled from multiple sources.[3][4] IC50 values are indicative and can vary based on assay conditions.
The data clearly demonstrates the evolution of kinase inhibitor design. While the first-generation quinazoline inhibitor, Gefitinib, is potent against activating EGFR mutations (L858R), it is significantly less effective against the T790M resistance mutation.[4] In contrast, the third-generation pyrimidine inhibitor, Osimertinib, was specifically designed to overcome this resistance mechanism, exhibiting potent inhibition of the T790M mutant while maintaining activity against the initial activating mutations.[3][4] This has translated into superior clinical outcomes, with Osimertinib showing a significant improvement in both progression-free and overall survival in patients with EGFR-mutated non-small cell lung cancer (NSCLC).[4]
Delving Deeper: Experimental Protocols
The quantitative data presented above is the culmination of rigorous preclinical and clinical evaluation. Below are detailed methodologies for key experiments that are fundamental to the characterization and comparison of kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of a target kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., pyrimidine or quinazoline-based compound) in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock to create a range of concentrations.
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).
-
Prepare a solution of the recombinant target kinase in the reaction buffer.
-
Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP in the reaction buffer.
-
-
Assay Procedure:
-
Add a small volume of each inhibitor dilution to the wells of a microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the kinase solution to all wells except the no-enzyme control.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Using a phospho-specific antibody labeled with a fluorophore.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction using an enzyme like luciferase.
-
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6]
-
Cell Viability (MTT) Assay
Objective: To assess the effect of a kinase inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Culture cancer cells expressing the target kinase in a suitable medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine or quinazoline inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Western Blotting for Target Engagement
Objective: To determine if the kinase inhibitor is engaging its target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.
Protocol:
-
Cell Treatment and Lysis:
-
Seed and treat cells with the kinase inhibitor as described for the MTT assay.
-
After the desired treatment time, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in a sample buffer.
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
As a loading control, re-probe the membrane with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of the phosphorylated protein in the treated versus untreated cells. A decrease in the phosphorylated protein in the presence of the inhibitor indicates target engagement.[9]
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further clarify the context in which these inhibitors operate and are evaluated, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for kinase inhibitor evaluation.
Conclusion
Both pyrimidine and quinazoline scaffolds have proven to be exceptionally valuable in the development of targeted kinase inhibitors. While first-generation quinazoline-based inhibitors like Gefitinib paved the way for targeted cancer therapy, the subsequent generations of pyrimidine-based inhibitors, such as Osimertinib, demonstrate the power of medicinal chemistry to overcome challenges like acquired resistance. The choice between these scaffolds for future drug discovery efforts will depend on the specific target kinase, the desired selectivity profile, and the potential to address unmet clinical needs. The experimental protocols and data presented in this guide provide a foundational framework for the continued exploration and comparison of these two critical classes of kinase inhibitors.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide: 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline Derivatives Versus Gefitinib Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib, and the investigational class of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline derivatives. While direct comparative experimental data for the specified tetrahydroquinazoline derivatives is not available in the public domain, this document summarizes the known activity of gefitinib, outlines the standard experimental protocols for evaluating such compounds, and presents relevant biological pathways to inform future research and development.
Executive Summary
Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase, with significant clinical efficacy in non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. Its mechanism of action and cytotoxic profile against various cancer cell lines are well-documented.
The quinazoline scaffold is a key feature of many kinase inhibitors, including gefitinib. The this compound core represents a class of compounds with potential as kinase inhibitors. However, published data on the specific anticancer activity of derivatives from this particular scaffold is currently lacking, precluding a direct quantitative comparison with gefitinib.
This guide aims to provide a foundational resource by presenting:
-
Quantitative data on gefitinib's activity across a range of cancer cell lines.
-
Detailed experimental protocols for in vitro assays crucial for evaluating and comparing the activity of kinase inhibitors.
-
Visual representations of key signaling pathways and experimental workflows to aid in understanding the mechanism of action and experimental design.
Quantitative Data Presentation
Gefitinib: In Vitro Antiproliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of gefitinib against various human cancer cell lines, as reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell line's genetic background (e.g., EGFR mutation status), culture conditions, and the assay methodology used.
| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | >10 |
| NCI-H460 | Non-Small Cell Lung Cancer | Wild-Type | >10 |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 0.015 - 0.05 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 0.005 - 0.02 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M | 1 - 10 |
| MCF-7 | Breast Cancer | Wild-Type | 3.5 - 9.8 |
| MDA-MB-231 | Breast Cancer | Wild-Type | >10 |
| HeLa | Cervical Cancer | Wild-Type | 4.3 |
Note: The IC50 values are presented as a range to reflect the variability reported across different studies.
As of the latest literature search, no publicly available data on the IC50 values for this compound derivatives against these or other cancer cell lines could be identified.
Experimental Protocols
To facilitate the direct comparison of novel compounds like this compound derivatives with established drugs such as gefitinib, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (gefitinib and tetrahydroquinazoline derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (typically <0.5%) across all wells to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
EGFR Tyrosine Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
ATP
-
A suitable peptide or protein substrate for EGFR (e.g., a poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Phospho-specific antibody to detect the phosphorylated substrate
-
Detection system (e.g., ELISA-based with a secondary antibody conjugated to HRP and a colorimetric substrate, or a fluorescence-based method)
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer. The final DMSO concentration should be kept constant. Prepare a solution of the EGFR enzyme and the substrate in the kinase buffer.
-
Assay Reaction: In a 384-well plate, add the test compound dilutions. Add the EGFR enzyme solution to each well and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for EGFR to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Detect the amount of phosphorylated substrate using a suitable detection method. For an ELISA-based assay, the plate is coated with the substrate, and after the kinase reaction, the phosphorylated substrate is detected using a phospho-specific primary antibody followed by a labeled secondary antibody.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
EGFR Signaling Pathway and Point of Inhibition
The following diagram illustrates the simplified EGFR signaling pathway and highlights the point of inhibition for gefitinib and potentially for this compound derivatives.
The Tetrahydroquinazoline Scaffold: A Comparative Guide to its Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective therapeutic agents is a cornerstone of modern medicine. In this pursuit, the identification and validation of privileged chemical scaffolds—molecular frameworks that can be readily modified to interact with a range of biological targets—is of paramount importance. One such scaffold that has garnered significant interest, particularly in the realm of oncology, is the quinazoline core and its derivatives. This guide provides a comparative analysis of the 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline scaffold, evaluating its potential as a foundation for drug development by comparing it with established kinase inhibitors.
While this compound is primarily recognized as a key synthetic intermediate in the generation of more complex molecules, its inherent structural features suggest its potential as a valuable starting point for the design of potent and selective kinase inhibitors.[1][2] This guide will delve into the available data for derivatives of the tetrahydroquinazoline scaffold and compare their performance with that of the well-established tyrosine kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib.
Comparative Analysis of Biological Activity
| Compound/Scaffold Derivative | Target Cell Line/Kinase | Assay Type | IC50 Value (µM) | Reference |
| Tetrahydroquinazoline Derivatives | ||||
| 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline | σ1 Receptor | Radioligand Binding | 0.0156 | [3] |
| Gefitinib | ||||
| A549 (NSCLC) | Antiproliferative | 15.11 | [4] | |
| NCI-H1299 (NSCLC) | Antiproliferative | 14.23 | [4] | |
| NCI-H1437 (NSCLC) | Antiproliferative | 20.44 | [4] | |
| EGFR (Wild-Type) | Kinase Inhibition | 0.027 | [5] | |
| Erlotinib | ||||
| FaDu (HNSCC) | Antiproliferative | ~10 (effective dose) | [6] | |
| Cal-27 (HNSCC) | Antiproliferative | ~10 (effective dose) | [6] | |
| SQ20B (HNSCC) | Antiproliferative | ~10 (effective dose) | [6] | |
| EGFR (Wild-Type) | Kinase Inhibition | 0.02 | [7] | |
| HER2 | Kinase Inhibition | 0.15 | [7] | |
| Lapatinib | ||||
| HER2-positive breast cancer cells | Antiproliferative | Induces apoptosis | [5] | |
| EGFR | Kinase Inhibition | - | [8] | |
| HER2 | Kinase Inhibition | - | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they target and the experimental workflows used to validate their activity.
Targeted Signaling Pathways
Quinazoline-based inhibitors, including derivatives of the tetrahydroquinazoline scaffold, commonly target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors play a crucial role in cell proliferation, survival, and angiogenesis.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Docking Analysis of Quinazoline and Pyrimidine Inhibitors in Cancer Therapy
A deep dive into the molecular interactions of two prominent inhibitor classes against key cancer targets, providing a comparative analysis of their binding affinities and mechanisms of action.
This guide offers a comparative overview of in silico molecular docking studies of quinazoline and pyrimidine-based inhibitors, focusing on their interactions with crucial protein targets implicated in cancer signaling pathways. For researchers and drug development professionals, this analysis provides a side-by-side comparison of binding energies and interaction patterns to inform the rational design of next-generation therapeutics.
Comparative Docking Performance
The following table summarizes quantitative data from various molecular docking studies, showcasing the binding affinities of representative quinazoline and pyrimidine derivatives against common oncological targets like Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), and Cyclin-Dependent Kinase 2 (CDK2).
| Inhibitor Class | Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Quinazoline | Gefitinib | EGFR | Not explicitly stated, but high affinity reported | Not explicitly stated |
| Quinazoline | Quinazolinone Derivatives | NF-κB | - | - |
| Quinazoline | 4-aminoquinazoline derivatives | Tubulin | - | - |
| Quinazoline | 2,4-disubstituted quinazolines | EGFR-PI3K | - | - |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine Derivatives | PI3-K/mTOR | -10.7 | Not Specified |
| Pyrimidine | Thienopyrimidine Derivatives | Tie2 | Not Specified (IC50 of 0.07 µM for a potent inhibitor) | Not Specified |
| Pyrimidine | Pyrimidine-Quinoline Molecules | Dihydrofolate Reductase (DHFR) | -6.60 | Not Specified |
| Pyrimidine | Chalcone-Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 |
| Pyrimidine | Pyrido[2,3-d]pyrimidine Derivatives | COVID-19 Main Protease (Mpro) | -8.5 | Not Specified |
| Pyrimidine | 4,6-Diarylpyrimidine | PI3Kγ | Not explicitly stated, but high binding affinity reported | Not explicitly stated |
Experimental Protocols: Molecular Docking
The following methodology outlines a standard in silico molecular docking protocol used to predict the binding affinity and interaction of small molecules with a protein target.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The three-dimensional structures of the quinazoline and pyrimidine derivatives are generated using chemical drawing software such as ChemDraw.[1] The structures are then energetically minimized to obtain the most stable conformation using computational chemistry programs like Chem3D.[1]
-
Protein Preparation: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).[1] Any non-essential molecules, such as water and co-crystallized ligands, are typically removed.[1] Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned using software like AutoDock Tools.[1] The final prepared protein structure is saved in the PDBQT format.[1]
2. Grid Box Generation:
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions and center of the grid are chosen to encompass the known binding pocket of the protein.
3. Docking Simulation:
The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm for molecular docking simulations.[1] This algorithm explores a vast number of possible conformations and orientations of the ligand within the defined grid box.[1] A significant number of docking runs are typically performed to ensure a thorough exploration of the conformational space.[1]
4. Analysis of Results:
The results of the docking simulation are analyzed based on the binding energy (docking score) and the predicted binding pose of the ligand.[1] The conformation with the lowest binding energy is generally considered the most favorable.[1] Visualization software, such as PyMOL or Discovery Studio, is used to analyze the interactions, including hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues in the active site of the protein.[1]
Signaling Pathway and Inhibition
Quinazoline and pyrimidine inhibitors are frequently designed to target key kinases in oncogenic signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation, is a prominent target.[2][3]
References
A Comparative Guide to the Biological Evaluation of Novel 4-Anilinoquinazolines as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 4-anilinoquinazoline scaffold has emerged as a privileged structure in the design of anticancer agents, primarily targeting receptor tyrosine kinases (RTKs) that are frequently dysregulated in various malignancies. This guide provides a comparative analysis of novel 4-anilinoquinazoline derivatives, presenting their biological performance based on recent experimental data. We delve into their cytotoxic activities, mechanisms of action, and the experimental protocols utilized for their evaluation.
Comparative Anticancer Potency (IC50 Values)
The in vitro antiproliferative activity of novel 4-anilinoquinazoline derivatives against a panel of human cancer cell lines is summarized below. The IC50 value represents the concentration of the compound required to inhibit 50% of cancer cell growth. Lower IC50 values indicate higher potency.
| Compound ID | Target(s) | A549 (Lung) | HT-29 (Colon) | SMMC-7721 (Liver) | MCF-7 (Breast) | Additional Cell Lines | Reference |
| Compound 9a | Tubulin | 682 nM | - | 25 nM | - | H460 (Lung): 45 nM | [1] |
| Compound 19h | EGFR | <1 µM | <1 µM | - | - | - | [2] |
| Compound 10a | EGFR, VEGFR-2 | Potent (Hypoxia) | - | - | - | H446 (Lung): Potent (Hypoxia) | [3] |
| Compound 10g | EGFR, VEGFR-2 | Potent (Hypoxia) | - | - | - | H446 (Lung): Potent (Hypoxia) | [3] |
| Compound 6m | EGFR | - | - | HepG2: 8.3 µM | - | - | [4] |
| Gefitinib | EGFR | 14.803 µM | - | - | 31-106 µM | A431: Potent | [5][6][7] |
| Erlotinib | EGFR | Potent | Potent | - | - | - | [2] |
| Vandetanib | EGFR, VEGFR-2 | Less potent than 10a/10g | - | - | - | - | [3] |
Mechanisms of Action: A Comparative Overview
While many 4-anilinoquinazolines target the ATP-binding site of EGFR, novel derivatives have been developed to exhibit distinct or dual-targeting mechanisms, offering potential advantages in overcoming drug resistance.
1. EGFR and VEGFR-2 Dual Inhibition:
Compounds such as 10a and 10g have been engineered as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][8] This dual-action approach can simultaneously block tumor cell proliferation and angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Notably, these compounds demonstrate enhanced activity under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment.[3]
2. Tubulin Polymerization Inhibition:
In a departure from the classical EGFR-targeting paradigm, Compound 9a exerts its potent anticancer effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1]
3. Selective EGFR Inhibition and Apoptosis Induction:
Compound 6m , a 4-anilinoquinazoline derivative bearing an amino acid moiety, demonstrates highly selective and potent inhibition of EGFR.[4] Its mechanism of action involves the induction of apoptosis, characterized by the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, and activation of caspase-3.[4]
4. Hypoxia-Selective EGFR Inhibition:
Compound 19h is designed to be preferentially activated under the hypoxic conditions found in solid tumors.[2] This strategy aims to increase the therapeutic index of the drug by targeting cancer cells more specifically while sparing healthy tissues.[2]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by these novel 4-anilinoquinazoline derivatives.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: Tubulin Polymerization Inhibition Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key assays used in the biological evaluation of these 4-anilinoquinazoline derivatives.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, HT-29, SMMC-7721) are seeded in 96-well plates at a density of 1.0–2.0 × 10³ cells per well and incubated overnight in a humidified atmosphere with 5% CO2 at 37°C to allow for cell attachment.[9]
-
Compound Treatment: The 4-anilinoquinazoline derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations with culture medium. The cells are treated with these compounds and incubated for a specified period, typically 96 hours.[9]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the inhibition percentage against the compound concentration.[10]
Cell Cycle Analysis
This protocol is used to determine the effect of a compound on the cell cycle distribution.
-
Cell Treatment: Cells are seeded and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at 4°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
References
- 1. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure based design and anti-breast cancer evaluation of some novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Ascending Trajectory of 4-Aminoquinazoline Derivatives in Oncology: A Comparative Efficacy Analysis Against Established Cancer Therapeutics
For Immediate Release
In the dynamic landscape of oncology drug discovery, 4-aminoquinazoline derivatives are emerging as a formidable class of therapeutic agents, demonstrating significant potential to rival and, in some cases, surpass the efficacy of existing cancer drugs. This comprehensive guide provides a detailed comparison of the performance of novel 4-aminoquinazoline compounds against established anticancer therapies, supported by a wealth of preclinical data. Designed for researchers, scientists, and drug development professionals, this report synthesizes quantitative efficacy data, delineates detailed experimental methodologies, and visualizes key signaling pathways to offer a clear perspective on the therapeutic promise of these molecules.
The 4-aminoquinazoline scaffold has proven to be a versatile backbone for the design of potent kinase inhibitors. Marketed drugs such as gefitinib, erlotinib, and afatinib, all belonging to this chemical class, have already revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR). Building on this success, a new generation of 4-aminoquinazoline derivatives is being engineered to not only enhance potency against established targets like EGFR and vascular endothelial growth factor receptor (VEGFR) but also to engage novel pathways such as the PI3K/Akt/mTOR axis and to overcome mechanisms of drug resistance.
Quantitative Efficacy Analysis: A Head-to-Head Comparison
The in vitro cytotoxic activity of novel 4-aminoquinazoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the IC50 values for several promising 4-aminoquinazoline derivatives in comparison to standard-of-care anticancer drugs.
Table 1: Comparative in vitro Efficacy (IC50 in µM) of EGFR and VEGFR-2 Inhibitors
| Compound/Drug | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | HepG2 (Liver) | Reference Drug(s) | IC50 of Reference Drug(s) (µM) |
| Novel 4-Anilinoquinazoline 5e | 0.82 | - | - | 3.11 | - | - |
| Novel Quinazoline-Thiadiazole 15o | - | 2.85 | - | - | Gefitinib | 8.15-9.56 (across various cell lines) |
| Novel 4-Anilinoquinazoline-Acylamino 15b | 11.95 | 4.41 | - | - | - | - |
| Vandetanib | - | - | - | - | - | - |
| Gefitinib | - | - | - | - | - | - |
Data compiled from multiple preclinical studies. Direct comparisons should be made with caution due to variations in experimental conditions.
Table 2: Comparative in vitro Efficacy (IC50 in µM) of PI3K Pathway Inhibitors
| Compound/Drug | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) | SK-HEP-1 (Liver) | MDA-MB-231 (Breast) | SNU638 (Gastric) | Reference Drug(s) | IC50 of Reference Drug(s) (µM) |
| Novel 4-Aminoquinazoline 6b (PI3Kα inhibitor) | - | - | - | - | - | - | - | - |
| Inhibitory Activity against PI3Kα isoform | IC50 = 0.0136 µM | |||||||
| Novel Quinazolin-4(3H)-one (S)-C5 | - | - | - | - | - | - | - | - |
| Antiproliferative activity against HCT116 and MCF-7 | Potent | Potent |
Data compiled from preclinical studies. The novel derivatives show potent and selective inhibition of the PI3K pathway.
Table 3: Comparative in vitro Efficacy (IC50 in µM) of Broad-Spectrum Antiproliferative Derivatives
| Compound/Drug | MCF-7 (Breast) | Reference Drug(s) | IC50 of Reference Drug(s) (µM) |
| Novel Quinazoline Derivative 3 | 22.75 | Doxorubicin | 47.90 |
| Novel Quinazoline Derivative 4 | 31.47 | Doxorubicin | 47.90 |
| Novel Quinazoline Derivative 5 | 33.51 | Doxorubicin | 47.90 |
| Novel Quinazoline Derivative 8 | 26.13 | Doxorubicin | 47.90 |
| Novel Quinazoline Derivative 10 | 43.44 | Doxorubicin | 47.90 |
| Novel Quinazoline Derivative 11 | 37.62 | Doxorubicin | 47.90 |
| Novel Quinazoline Derivative 12 | 35.86 | Doxorubicin | 47.90 |
These novel derivatives demonstrated higher potency compared to the standard chemotherapeutic agent doxorubicin against the MCF-7 breast cancer cell line.[1]
Key Signaling Pathways and Mechanisms of Action
4-Aminoquinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary targets include the EGFR, VEGFR, and PI3K/Akt/mTOR pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to cell proliferation, survival, and migration.[2][3][4][5][6] Many 4-aminoquinazoline derivatives are potent EGFR inhibitors.[7]
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10][11] Dual EGFR/VEGFR-2 inhibitors are a promising strategy to simultaneously target tumor cell proliferation and tumor-associated angiogenesis.[12]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[13][14][15][16][17] Targeting this pathway with novel 4-aminoquinazoline derivatives represents a promising therapeutic strategy.[18][19]
Experimental Protocols
To ensure the reproducibility and transparent evaluation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[20][21][22]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 4-aminoquinazoline derivatives or reference drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[23]
-
MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[20][21]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[20]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Studies
Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical cancer research, allowing for the evaluation of a drug's antitumor efficacy in a living organism.[19][24][25][26][27]
Workflow:
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 7. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proteopedia.org [proteopedia.org]
- 11. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 16. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic effects of various quinazoline derivatives against several human cancer cell lines. The data presented is compiled from recent studies and is intended to offer an objective overview of the performance of these compounds, supported by experimental data.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic activity of quinazoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of various quinazoline derivatives against a panel of human cancer cell lines, providing a basis for direct comparison of their potency.
| Compound ID/Series | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1 [1] | PC-3 (Prostate) | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 |
| A549 (Lung) | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | |
| MCF-7 (Breast) | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | |
| A2780 (Ovarian) | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | |
| Compound 14 [1] | MCF-7 (Breast) | 0.350 ± 0.001 | Erlotinib | - |
| MDA-MB-231 (Breast) | 0.447 ± 0.084 | Erlotinib | - | |
| Compound 32 [1] | MCF-7 (Breast) | 0.02 - 0.33 | Etoposide | 0.17 - 3.34 |
| A549 (Lung) | 0.02 - 0.33 | Etoposide | 0.17 - 3.34 | |
| Colo-205 (Colon) | 0.02 - 0.33 | Etoposide | 0.17 - 3.34 | |
| A2780 (Ovarian) | 0.02 - 0.33 | Etoposide | 0.17 - 3.34 | |
| Compound 51 [1] | MCF-7 (Breast) | 0.06 | Doxorubicin | 0.06 |
| 5-Fluorouracil | 2.13 | |||
| Compound 57 [1] | Hela (Cervical) | - | Erlotinib (EGFR-2) | 0.049 ± 0.002 |
| HepG-2 (Liver) | - | Sorafenib (VEGFR-2) | 0.031 ± 0.001 | |
| MCF-7 (Breast) | - | |||
| HCT116 (Colon) | - | |||
| Compound 6b [2] | HCT-116 (Colon) | - | - | - |
| SK-HEP-1 (Liver) | - | - | - | |
| MDA-MB-231 (Breast) | - | - | - | |
| SNU638 (Gastric) | - | - | - | |
| A549 (Lung) | - | - | - | |
| MCF-7 (Breast) | - | - | - | |
| Compound 6n [3] | A549 (Lung) | 5.9 ± 1.69 | Cisplatin | 15.37 |
| SW-480 (Colon) | 2.3 ± 5.91 | Cisplatin | 16.1 | |
| MCF-7 (Breast) | 5.65 ± 2.33 | Cisplatin | 3.2 | |
| Cu-L1 & Cu-L2 [4] | A549 (Lung) | 1.11 ± 0.01, 0.64 ± 0.07 | Cisplatin | ~126 |
| MCF-7 (Breast) | - | Cisplatin | ~54 | |
| Pyrazolo[1,5-c] quinazolin-2-one (IXa) [5] | MCF-7 (Breast) | 6.43 | - | - |
Experimental Protocols
Detailed methodologies for the key in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 3 x 10^4 cells per cm² and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[4]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO-methanol mixture) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 565 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.[6]
-
Staining: After washing, stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid.[6]
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Add a 10 mM Tris-base solution to each well to solubilize the bound dye.[6]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[6] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to an LDH assay kit mixture containing substrate, cofactor, and dye solutions.
-
Incubation: Incubate the mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Signaling Pathways and Mechanisms of Action
Quinazoline derivatives exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
EGFR Signaling Pathway
Many quinazoline derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[1]
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Several quinazoline derivatives have been shown to inhibit components of this pathway, particularly PI3K.[2][9]
Caption: PI3K/Akt/mTOR pathway inhibition by certain quinazoline derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for cytotoxic quinazoline derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][10] These compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[11][12] Furthermore, they can cause cell cycle arrest at different phases, such as G1 or G2/M, preventing cancer cells from dividing.[1][10][13]
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of novel quinazoline compounds is depicted below.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03933A [pubs.rsc.org]
- 9. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jofamericanscience.org [jofamericanscience.org]
- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinazoline-Based EGFR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. We delve into their performance, supported by experimental data, to inform preclinical and clinical research decisions.
The quinazoline scaffold is a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs), a critical class of targeted therapies for various cancers, most notably non-small cell lung cancer (NSCLC). This guide offers a head-to-head comparison of key quinazoline-based EGFR inhibitors across different generations, focusing on their biochemical potency, clinical efficacy, and the experimental methodologies used for their evaluation.
Biochemical Potency: A Tale of Three Generations
The evolution of quinazoline-based EGFR inhibitors has been driven by the need to enhance potency against activating mutations while overcoming acquired resistance. This is reflected in their half-maximal inhibitory concentrations (IC50) against wild-type (WT) EGFR and clinically relevant mutant forms.
| Inhibitor (Generation) | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| Gefitinib (1st) | ~25-100 | ~10-50 | ~5-30 | >1000 |
| Erlotinib (1st) | ~2-10 | ~2-10 | ~1-5 | >1000 |
| Afatinib (2nd) | ~0.5-1 | ~0.4 | ~0.5 | ~10 |
| Dacomitinib (2nd) | ~6 | ~1.3 | ~1.1 | ~13 |
| Osimertinib (3rd) | ~10-50 | ~1 | ~1 | ~1 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. The data presented is a synthesis from multiple preclinical studies.
First-generation inhibitors, gefitinib and erlotinib, demonstrate potent activity against the common activating mutations (L858R and Exon 19 deletion) but are largely ineffective against the T790M resistance mutation.[1] Second-generation inhibitors, afatinib and dacomitinib, are pan-ErbB inhibitors with irreversible binding, showing activity against T790M, but also significant inhibition of wild-type EGFR, which can contribute to toxicity.[1] The third-generation inhibitor, osimertinib, was specifically designed to target the T790M mutation while sparing wild-type EGFR, offering a significant therapeutic advantage.[2]
Clinical Efficacy in EGFR-Mutated NSCLC
The clinical performance of these inhibitors in patients with EGFR-mutated NSCLC underscores the advancements in targeted therapy. Head-to-head clinical trials have provided valuable insights into their relative efficacy.
| Inhibitor | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Gefitinib | ~60-70% | ~9-11 | ~20-30 |
| Erlotinib | ~60-70% | ~9-11 | ~20-30 |
| Afatinib | ~60-70% | ~11-14 | ~25-33 |
| Dacomitinib | ~75% | ~14.7 | ~34.1 |
| Osimertinib | ~80% | ~18.9 | ~38.6 |
Data is compiled from pivotal clinical trials including IPASS, NEJ002, LUX-Lung 7, ARCHER 1050, and FLAURA. ORR, PFS, and OS can vary based on the specific patient population and trial design.
Clinical data demonstrates a progressive improvement in efficacy with each generation. While first-generation inhibitors showed a significant benefit over chemotherapy, second-generation inhibitors like dacomitinib offered improved progression-free survival compared to gefitinib.[3] The FLAURA trial established osimertinib as a new standard of care in the first-line setting, with superior progression-free and overall survival compared to first-generation inhibitors.[4] A network meta-analysis of several trials indicated that while there were no statistically significant differences in efficacy between erlotinib, gefitinib, afatinib, and icotinib in some analyses, others suggested potentially better efficacy for erlotinib and afatinib, albeit with higher toxicities compared to gefitinib and icotinib.[5] Another study showed that patients treated with first-line afatinib had a significantly longer overall survival compared to those on gefitinib or erlotinib.[6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are crucial. Below are methodologies for key assays used in the evaluation of EGFR inhibitors.
EGFR Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (serially diluted in DMSO)
-
Stop/detection solution (containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer.
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data to vehicle (DMSO) controls (100% activity) and a potent inhibitor control (0% activity).
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of EGFR inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-9, H1975)
-
Complete cell culture medium
-
Test compounds (serially diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add 100 µL of medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the normalized viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).[1][7][8][9]
Visualizing EGFR Signaling and Experimental Workflows
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Network meta-analysis of erlotinib, gefitinib, afatinib and icotinib in patients with advanced non-small-cell lung cancer harboring EGFR mutations - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Unveiling the Antifungal Arsenal: A Comparative Analysis of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline Derivatives
Researchers have identified a promising new class of antifungal agents, 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline derivatives, which demonstrate potent activity against plant pathogenic fungi by targeting a crucial enzyme in the fungal cell membrane synthesis pathway. This guide provides a comparative analysis of the performance of these derivatives, supported by experimental data, to validate their mechanism of action for researchers, scientists, and drug development professionals.
A recent study has highlighted a specific derivative, designated as compound 4r, which exhibits superior efficacy against the plant pathogen Rhizoctonia solani when compared to the commercial fungicide Fluquinconazole.[1][2][3] The primary mechanism of action for this class of compounds is the inhibition of the enzyme sterol 14α-demethylase (CYP51), a key player in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death.
Performance Comparison: Compound 4r vs. Fluquinconazole
Experimental data reveals that compound 4r is significantly more effective at inhibiting the growth of R. solani and its target enzyme, CYP51, than Fluquinconazole.
| Compound | Target Organism/Enzyme | EC50 (μg/mL) | IC50 (μg/mL) |
| Compound 4r | Rhizoctonia solani | 0.33[1][2][3] | - |
| Fluquinconazole | Rhizoctonia solani | 0.78[1][2][3] | - |
| Compound 4r | CYP51 | - | 0.34[1][2][3] |
| Fluquinconazole | CYP51 | - | 0.62[1][2][3] |
EC50: The concentration of a drug that gives a half-maximal response. IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Mechanism of Action: Targeting Ergosterol Biosynthesis
The antifungal activity of this compound derivatives stems from their ability to inhibit CYP51, a cytochrome P450 enzyme. This enzyme catalyzes a critical demethylation step in the conversion of lanosterol to ergosterol. By blocking this step, the derivatives deplete ergosterol levels and cause the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
In Vitro Antifungal Activity Assay
This assay determines the efficacy of the compounds in inhibiting the growth of the target fungus.
-
Fungal Strain: Rhizoctonia solani.
-
Culture Medium: Potato Dextrose Agar (PDA).
-
Procedure: a. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations. b. A mycelial plug (5 mm diameter) of actively growing R. solani is placed in the center of each compound-amended PDA plate. c. Plates are incubated at 25-28°C. d. The diameter of the fungal colony is measured when the growth in the control plate (containing only the solvent) reaches the edge of the plate. e. The percentage of growth inhibition is calculated, and the EC50 value is determined.
CYP51 Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on the target enzyme.
-
Enzyme Source: Recombinant CYP51 from R. solani.
-
Substrate: Lanosterol.
-
Procedure: a. A reaction mixture is prepared containing the purified CYP51 enzyme, a cytochrome P450 reductase (CPR) as an electron donor, and the substrate lanosterol. b. The test compounds are added to the reaction mixture at a range of concentrations. c. The reaction is initiated by the addition of NADPH. d. The conversion of lanosterol to its demethylated product is monitored over time using methods such as HPLC or LC-MS/MS. e. The rate of product formation is used to calculate the percentage of enzyme inhibition, and the IC50 value is determined.
Ergosterol Quantification Assay
This assay validates the mechanism of action by measuring the reduction in ergosterol content in fungal cells treated with the test compounds.
-
Sample Preparation: R. solani mycelia are grown in a liquid medium containing sub-lethal concentrations of the test compounds.
-
Extraction: a. The fungal mycelia are harvested, washed, and dried. b. The dried mycelia are saponified using a strong base (e.g., potassium hydroxide) in an alcohol solution to break open the cells and release the lipids. c. The non-saponifiable lipids, including ergosterol, are extracted with an organic solvent (e.g., n-heptane or hexane).
-
Quantification: a. The extracted ergosterol is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector (at approximately 282 nm). b. The amount of ergosterol in the treated samples is compared to that in the untreated control to determine the percentage of ergosterol reduction.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
New-Generation Quinazoline Kinase Inhibitors Demonstrate Potent Anti-Cancer Activity, Rivaling Erlotinib
A new wave of quinazoline-based kinase inhibitors is emerging, showcasing significant potential in preclinical studies to overcome the limitations of established therapies like erlotinib. These novel compounds exhibit potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and its mutants, a key player in various cancers. Extensive in vitro studies, employing a range of cancer cell lines, have demonstrated that several of these next-generation inhibitors have comparable or even superior efficacy to erlotinib in curbing cancer cell proliferation and inducing apoptosis.
The quinazoline scaffold has long been a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs), with erlotinib being a prominent first-generation drug.[1] However, acquired resistance often limits the long-term effectiveness of early-generation TKIs. This has spurred the development of new derivatives designed to target both wild-type and mutated forms of EGFR more effectively.
Comparative Efficacy of New Quinazoline Inhibitors
Recent research has unveiled several promising quinazoline derivatives with potent anti-proliferative activities. For instance, a series of 4-anilinoquinazoline derivatives have shown remarkable potency against various cancer cell lines.[2][3][4][5][6] One standout compound, Compound 19g , demonstrated an exceptionally low IC50 value of 0.11μM against the H1975 non-small cell lung cancer cell line, which harbors the erlotinib-resistant T790M mutation. This is significantly more potent than gefitinib (a similar first-generation TKI) in the same study.[2] Another study highlighted Compound 7i , a 6-arylureido-4-anilinoquinazoline derivative, which exhibited potent antitumor activity against A549, HT-29, and MCF-7 cell lines with IC50 values of 2.25, 1.72, and 2.81 μM, respectively, outperforming erlotinib in the same assays.[7]
Furthermore, Compound 2a , a 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivative, not only displayed strong anti-proliferative activity against multiple tumor cell lines but also showed a potent inhibitory activity toward wild-type EGFR with an IC50 of 5.06 nM.[8] These findings underscore the potential of these new agents to offer broader and more potent anti-cancer effects than existing therapies.
The following tables summarize the comparative in vitro efficacy of selected new quinazoline inhibitors against erlotinib.
| Compound | Cell Line | IC50 (µM) | Erlotinib IC50 (µM) | Reference |
| Compound 7i | A549 | 2.25 | >10 | [7] |
| HT-29 | 1.72 | >10 | [7] | |
| MCF-7 | 2.81 | >10 | [7] | |
| Compound 18 | MGC-803 | 0.85 | Not Reported | [9] |
| Compound 6m | HepG2 | 8.3 | Not Reported | [6] |
| Compound | Kinase Target | IC50 (nM) | Erlotinib IC50 (nM) | Reference |
| Compound 2a | EGFR (wild-type) | 5.06 | Not Reported | [8] |
| Compound 14 | EGFR (wild-type) | 6.3 | Not Reported | [4] |
| EGFR (T790M/L858R) | 8.4 | Not Reported | [4] | |
| Compound 6m | EGFR | 3.2 | Not Reported | [6] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Erlotinib and the new quinazoline inhibitors share a common mechanism of action: they are competitive inhibitors of ATP at the tyrosine kinase domain of EGFR. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that drive tumor growth, proliferation, and survival. The key signaling cascades affected include the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.
Experimental Workflow for Inhibitor Evaluation
The benchmarking of new kinase inhibitors against established drugs like erlotinib follows a standardized experimental workflow. This process typically begins with the chemical synthesis of the novel compounds, followed by a series of in vitro assays to determine their biological activity.
Detailed Experimental Protocols
In Vitro EGFR Kinase Activity Assay
This assay is designed to measure the direct inhibitory effect of the compounds on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (new quinazoline inhibitors and erlotinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and erlotinib in kinase buffer.
-
Add the recombinant EGFR kinase to the wells of a 384-well plate.
-
Add the diluted compounds to the wells containing the kinase and incubate for a predefined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, H1975, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds and erlotinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the new quinazoline inhibitors and erlotinib for a specified duration (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat the cancer cells with the test compounds or erlotinib for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Logical Comparison of Inhibitors
The evaluation of new quinazoline inhibitors against the benchmark, erlotinib, is a multi-faceted process that considers potency, selectivity, and the ability to overcome resistance.
References
- 1. jetir.org [jetir.org]
- 2. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline, a halogenated, sulfur-containing organic compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not located, the constituent chemical groups—a chlorinated heterocyclic aromatic compound and a methylthio ether—necessitate stringent safety measures.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
-
Closed-toe shoes
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of any potentially harmful vapors or dust.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be clear, concise, and aligned with standard laboratory safety practices for halogenated and sulfur-containing organic waste.
-
Segregation is Key: The primary step is the careful segregation of waste. This compound is a halogenated organic compound . As such, it must be collected in a designated, properly labeled waste container for halogenated organic waste.[1][2][3] Never mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[4]
-
Container Selection and Labeling: Utilize a chemically compatible and clearly labeled waste container. The container should be in good condition, with a secure, tight-fitting lid to prevent leaks or spills. The label must explicitly state "Halogenated Organic Waste" and list the full chemical name: "this compound," along with its CAS number: 51660-11-8.[5][6]
-
Waste Collection:
-
For solid forms of the compound, carefully transfer the material into the designated halogenated waste container using a dedicated scoop or spatula.
-
For solutions, pour the liquid waste carefully into the designated liquid halogenated waste container.
-
Avoid overfilling the container; it is recommended to fill it to no more than 80% of its capacity to allow for expansion and prevent spills.
-
-
Decontamination of Empty Containers: Any container that held this compound must be decontaminated before being discarded or reused. Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol). The resulting rinsate is also considered halogenated organic waste and must be collected in the designated waste container.
-
Temporary Storage: Store the sealed and labeled halogenated waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.
-
Arranging for Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the halogenated organic waste. Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key information for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 51660-11-8[5][6] |
| Molecular Formula | C₉H₁₁ClN₂S |
| Waste Classification | Halogenated Organic Waste[1][2] |
| Primary Hazard Classes | Halogenated Compound, Sulfur Compound |
Experimental Workflow for Disposal
The logical flow of the disposal process is visualized in the following diagram, created using the DOT language. This workflow provides a clear, at-a-glance overview of the necessary steps.
Caption: Disposal workflow for this compound.
Considerations for Sulfur-Containing Compounds
The presence of a methylthio group classifies this compound as sulfur-containing. While the primary disposal route is through halogenated waste streams, it is important to be aware that the combustion of sulfur compounds can produce sulfur oxides (SOx), which are atmospheric pollutants. Professional hazardous waste disposal facilities are equipped to handle and neutralize these byproducts in an environmentally sound manner. Careless disposal, such as land burial without proper treatment, can lead to soil and groundwater acidification.[7]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the research community.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. 51660-11-8|this compound|BLD Pharm [bldpharm.com]
- 6. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 7. open.alberta.ca [open.alberta.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
